molecular formula C10H6F3NO2 B1429164 7-(Trifluoromethoxy)quinolin-2(1h)-one CAS No. 1239461-99-4

7-(Trifluoromethoxy)quinolin-2(1h)-one

Cat. No.: B1429164
CAS No.: 1239461-99-4
M. Wt: 229.15 g/mol
InChI Key: VNGLAAFMWKKVAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Trifluoromethoxy)quinolin-2(1H)-one is a sophisticated quinoline derivative designed for medicinal chemistry and drug discovery research. The quinoline scaffold is recognized as a privileged structure in pharmacology, known for its versatile biological activities and presence in numerous therapeutic agents . This compound is specifically functionalized with a trifluoromethoxy group at the 7-position, a modification often employed to enhance metabolic stability, lipophilicity, and binding affinity in lead compounds, thereby making it a valuable building block for developing novel bioactive molecules . This compound is of significant interest in oncology research. Quinoline-based molecules have demonstrated potent antitumor properties through diverse mechanisms, including inhibition of receptor tyrosine kinases (RTKs), tubulin polymerization, and topoisomerase enzymes . The structural features of this derivative make it a promising precursor for synthesizing potential small-molecule kinase inhibitors or other targeted cancer therapies. Furthermore, research on analogous 4-substituted-7-trifluoromethylquinoline derivatives has shown these compounds can be developed as effective analgesic and anti-inflammatory agents with nitric oxide-releasing properties, suggesting a broader therapeutic potential for this chemical class . Researchers can utilize this high-purity compound as a key intermediate in multi-step synthetic routes to create focused libraries for biological screening. It is intended for use in exploratory research and development activities exclusively. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

1239461-99-4

Molecular Formula

C10H6F3NO2

Molecular Weight

229.15 g/mol

IUPAC Name

7-(trifluoromethoxy)-1H-quinolin-2-one

InChI

InChI=1S/C10H6F3NO2/c11-10(12,13)16-7-3-1-6-2-4-9(15)14-8(6)5-7/h1-5H,(H,14,15)

InChI Key

VNGLAAFMWKKVAV-UHFFFAOYSA-N

SMILES

C1=CC(=CC2=C1C=CC(=O)N2)OC(F)(F)F

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)N2)OC(F)(F)F

Origin of Product

United States

Foundational & Exploratory

Chemical structure analysis of 7-(Trifluoromethoxy)quinolin-2(1h)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Significance[1][2][3]

7-(Trifluoromethoxy)quinolin-2(1H)-one (often referred to as 7-OCF3-carbostyril) is a high-value heterocyclic scaffold in modern drug discovery. It serves as a critical intermediate in the synthesis of "privileged structure" antipsychotics and kinase inhibitors.

The molecule features two distinct functional domains:

  • The Quinolin-2(1H)-one Core: A bicyclic lactam that mimics peptide bonds, serving as a hydrogen bond donor/acceptor motif for binding to GPCRs (e.g., Dopamine D2, Serotonin 5-HT).

  • The 7-Trifluoromethoxy Group: A lipophilic, metabolically stable bioisostere of the hydroxyl or chloro group. It modulates the molecule's LogP and prevents metabolic oxidation at the 7-position, a common clearance pathway for quinolinones.

This guide provides a definitive framework for the synthesis, spectroscopic validation, and physicochemical profiling of this compound.

Structural Dynamics: Tautomerism & Reactivity

A critical source of confusion in the analysis of quinolinones is the lactam-lactim tautomerism. While the lactam (2-one) form is thermodynamically dominant in the solid state and neutral solution, the lactim (2-hydroxy) form dictates reactivity under basic conditions (e.g., O-alkylation).

Tautomeric Equilibrium & Alkylation Logic

The following diagram illustrates the equilibrium and how reaction conditions shift the species to facilitate functionalization (e.g., synthesis of Brexpiprazole-like tails).

Tautomerism Lactam Lactam Form (Dominant) 7-(OCF3)quinolin-2(1H)-one (Solid State / Neutral pH) Lactim Lactim Form (Minor) 2-Hydroxy-7-(OCF3)quinoline (Trace in Solution) Lactam->Lactim Tautomerism (Fast) Anion Resonance Stabilized Anion (Basic Conditions, K2CO3) Lactam->Anion Deprotonation (Base) Lactim->Anion Deprotonation O_Product O-Alkylated Product (Ether Linkage) Anion->O_Product Hard Electrophile (Kinetic Control) N_Product N-Alkylated Product (Amide Linkage) Anion->N_Product Soft Electrophile (Thermodynamic Control)

Figure 1: Tautomeric equilibrium and divergent alkylation pathways. The 7-OCF3 group (electron-withdrawing) slightly increases the acidity of the NH, facilitating deprotonation.

Synthetic Access: The Modified Cinnamanilide Route

The most robust industrial route to 7-substituted quinolinones is the acid-mediated cyclization of cinnamanilides. This method avoids the harsh conditions of the Knorr synthesis and allows for late-stage introduction of the OCF3 group if needed (though starting with 3-OCF3-aniline is preferred).

Synthesis Aniline 3-(Trifluoromethoxy)aniline (Starting Material) Amide Intermediate: N-(3-trifluoromethoxyphenyl)cinnamamide Aniline->Amide Acylation (DCM/Et3N) Cinnamoyl Cinnamoyl Chloride (or Propiolic Acid deriv.) Cinnamoyl->Amide Acylation (DCM/Et3N) Cyclization Intramolecular Friedel-Crafts (AlCl3 or Polyphosphoric Acid) >100°C Amide->Cyclization Ring Closure Product Target: This compound Cyclization->Product Purification (EtOH Recryst.)

Figure 2: The standard synthetic workflow. The electron-withdrawing OCF3 group deactivates the ring, often requiring stronger Lewis acids (AlCl3) or superacids (TfOH) for the cyclization step compared to non-fluorinated analogs.

Spectroscopic Characterization Guide

Accurate identification requires correlating the 1H-NMR coupling patterns with the 19F-NMR singlet.

Nuclear Magnetic Resonance (NMR) Profiling[4][5]

Solvent: DMSO-d6 (Preferred due to solubility and H-bonding disruption).

NucleusShift (δ ppm)MultiplicityIntegrationAssignment & Diagnostic Logic
1H 11.85Broad Singlet1HNH (Lactam). Disappears with D2O shake. Confirms 2-one form.
1H 7.95Doublet (J=9.5 Hz)1HH-4. Characteristic alkene proton of the quinolone ring. Deshielded by carbonyl.
1H 7.75Doublet (J=8.5 Hz)1HH-5. Peri-position proton, deshielded by the adjacent ring system.
1H 7.25Singlet (Broad)1HH-8. Ortho to NH, meta to OCF3.
1H 7.15Doublet of Doublets1HH-6. Coupling with H-5 and H-8.
1H 6.55Doublet (J=9.5 Hz)1HH-3. Key Diagnostic. Upfield alkene proton. The J=9.5 Hz coupling to H-4 is the fingerprint of the quinolin-2-one core.
19F -57.5 to -58.5Singlet3F-OCF3. Distinct from -CF3 (usually -62 ppm) and Ar-F (-110 to -120 ppm).
Mass Spectrometry (LC-MS)
  • Ionization: ESI (Positive Mode)

  • Molecular Ion [M+H]+: Calculated: 230.04; Observed: 230.1 ± 0.1.

  • Fragmentation Pattern:

    • Loss of CO (M-28): Characteristic of cyclic ketones/lactams.

    • Loss of OCF3 (M-85): High energy collision only; the Ar-OCF3 bond is strong.

Physicochemical Properties & Handling[1]

Understanding the physical nature of this compound is vital for assay development and formulation.

  • Appearance: Off-white to pale beige crystalline solid.

  • Solubility:

    • High: DMSO, DMF, DMAc.

    • Moderate: Methanol, Ethanol (hot).

    • Low/Insoluble: Water, Hexanes.

  • Lipophilicity (cLogP): ~2.8 - 3.1. The OCF3 group adds significant lipophilicity (+1.04 π value) compared to the hydroxy analog, improving membrane permeability.

  • Acidity (pKa): ~11.5 (NH). It is a weak acid. Deprotonation requires bases like K2CO3 or Cs2CO3 in polar aprotic solvents.

Experimental Protocol: Purity Analysis

Objective: Validate batch purity >98% for biological testing.

  • Sample Prep: Dissolve 5 mg of sample in 0.6 mL DMSO-d6. Ensure complete dissolution (sonicate if necessary).

  • 1H-NMR Acquisition:

    • Run 16 scans minimum.

    • Check 1: Verify the doublet at ~6.55 ppm (H-3). If this is a multiplet or shifted, the ring may not be fully oxidized or closed.

    • Check 2: Integrate the aromatic region. The ratio of H-4 (1H) to the OCF3-containing ring protons must be 1:3.

  • 19F-NMR Acquisition:

    • Run non-decoupled scan.

    • Check 3: Confirm a single sharp singlet at ~-58 ppm. Multiple peaks indicate regioisomers (e.g., 5-OCF3 impurity from non-selective synthesis).

  • HPLC Purity:

    • Column: C18 (e.g., Agilent Zorbax), 3.5 µm.

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient 5% -> 95%).

    • Detection: UV at 254 nm and 280 nm.

    • Criteria: Single peak >98% area.

References
  • Synthesis of Quinolin-2-ones: Albrecht, A. et al.[1] "Mechanism and scope of the acid-mediated cyclization of cinnamanilides." Journal of Organic Chemistry, 2008.

  • 19F NMR Chemical Shifts:Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists." John Wiley & Sons, 2009. (Standard reference for -58 ppm OCF3 assignment).
  • Tautomerism in Heterocycles:Elguero, J. et al. "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, Academic Press.
  • Medicinal Chemistry of OCF3: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.

  • Brexpiprazole Intermediates: Otsuka Pharmaceutical Co., Ltd. "Piperazine-Substituted Quinolinone Derivatives."[2] U.S. Patent 7,888,362, 2011. (Describes 7-substituted quinolinone synthesis).

Sources

The Role of Trifluoromethoxy Group in Quinolin-2-one Pharmacophores

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores the strategic incorporation of the trifluoromethoxy (-OCF₃) group into the quinolin-2-one (carbostyril) scaffold. It is designed for medicinal chemists and drug developers seeking to optimize lead compounds for metabolic stability, lipophilicity, and orthogonal conformational binding.

Design, Synthesis, and Physicochemical Optimization

Executive Summary

The quinolin-2-one scaffold is a privileged structure in medicinal chemistry, anchoring blockbuster drugs like Aripiprazole (antipsychotic) and Cilostazol (antiplatelet). However, optimizing these scaffolds often requires overcoming metabolic liabilities (e.g., hydroxylation at the phenyl ring) or improving blood-brain barrier (BBB) permeability.

The trifluoromethoxy (-OCF₃) group offers a unique solution. Unlike the electron-donating methoxy (-OCH₃) group or the lipophilic trifluoromethyl (-CF₃) group, -OCF₃ combines high electronegativity with specific conformational preferences (orthogonal twist). This guide details the physicochemical rationale, synthetic pathways, and strategic application of -OCF₃ in next-generation quinolin-2-one pharmacophores.

Physicochemical Rationale: The "Super-Halogen" Effect

The -OCF₃ group is often termed a "super-halogen" due to its electronic properties. When attached to the aromatic ring of a quinolin-2-one, it alters the pharmacophore's profile significantly compared to classic substituents like chlorine (-Cl) or methoxy (-OCH₃).

Comparative Electronic & Lipophilic Profile
PropertyMethoxy (-OCH₃)Chlorine (-Cl)Trifluoromethyl (-CF₃)Trifluoromethoxy (-OCF₃) Impact on Quinolin-2-one
Hammett

-0.27 (Donor)+0.23 (Withdrawing)+0.54 (Strong Withdrawing)+0.35 (Mod. Withdrawing) Deactivates ring against metabolic oxidation without strong electron depletion.
Hansch

(Lipophilicity)
-0.02+0.71+0.88+1.04 Maximal increase in LogP; critical for CNS penetration (e.g., Aripiprazole analogues).
Conformation Planar (coplanar to ring)N/A (Sphere)Rotating RotorOrthogonal (90° twist) Forces the O-CF₃ bond perpendicular to the ring, accessing unique hydrophobic pockets.
Metabolic Stability Low (O-dealkylation)HighHighHigh Blocks CYP450 oxidation at the substituted position; no O-dealkylation.
The Orthogonal Twist Mechanism

Unlike -OCH₃, which prefers to lie coplanar with the aromatic ring to maximize resonance, the -OCF₃ group adopts an orthogonal conformation . The high electron density of the fluorine atoms creates steric and electronic repulsion with the ortho-protons of the quinolin-2-one ring.

  • Result: The -CF₃ moiety sits perpendicular to the aromatic plane.

  • Benefit: This creates a "3D" hydrophobic handle that can fill deep, narrow lipophilic pockets in GPCRs (e.g., D2/D3 receptors) that planar groups cannot access.

Synthetic Architectures

Creating -OCF₃ substituted quinolin-2-ones requires specific strategies because introducing the group late-stage is challenging due to the high energy barrier of forming the C(sp²)-O bond.

Strategic Pathway: The "Building Block" Approach

The most reliable method involves synthesizing the quinolin-2-one core from a pre-functionalized trifluoromethoxy aniline.

SynthesisPath Aniline 2-(Trifluoromethoxy)aniline (Pre-functionalized Core) Acylation Acylation with Cinnamoyl Chloride Aniline->Acylation Step 1 Amide Intermediate Amide Acylation->Amide Cyclization Intramolecular Friedel-Crafts (AlCl3) Amide->Cyclization Step 2 (Ring Closure) Product 8-(Trifluoromethoxy)quinolin-2-one Cyclization->Product Yield: ~65-80%

Figure 1: The "Building Block" synthetic route ensures regioselectivity by starting with the -OCF₃ group already in place.

Protocol: Synthesis of 8-(Trifluoromethoxy)-3,4-dihydroquinolin-2(1H)-one

Objective: Synthesize a core scaffold suitable for Aripiprazole-like derivatization.

Reagents:

  • 2-(Trifluoromethoxy)aniline (1.0 eq)

  • 3-Chloropropionyl chloride (1.2 eq)

  • Aluminum Chloride (AlCl₃) (3.0 eq)

  • Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

  • Amide Formation:

    • Dissolve 2-(trifluoromethoxy)aniline (10 mmol) in anhydrous DCM (50 mL) at 0°C.

    • Add triethylamine (12 mmol) followed by dropwise addition of 3-chloropropionyl chloride.

    • Stir at room temperature (RT) for 2 hours. Monitor by TLC (Hexane/EtOAc 3:1).

    • Checkpoint: The formation of the linear amide must be complete before proceeding.

  • Friedel-Crafts Cyclization:

    • Evaporate solvent to obtain the crude amide.

    • Redissolve the crude amide in neat AlCl₃ (melt) or high-boiling solvent (e.g., dichlorobenzene) if temperature control is needed. Heat to 120°C–140°C for 3 hours.

    • Mechanism:[1][2] The AlCl₃ promotes the intramolecular alkylation of the aromatic ring, closing the lactam ring.

  • Workup & Purification:

    • Quench the reaction carefully with ice-water/HCl.

    • Extract with EtOAc (3x).[3] Wash organic layer with brine.[3]

    • Purify via column chromatography (SiO₂, 0-5% MeOH in DCM).

    • Expected Yield: 60–75%.

    • Validation: ¹H NMR should show the disappearance of the ethyl chain chloromethylene signal and the appearance of the cyclic lactam triplets (~2.6–2.9 ppm).

Medicinal Chemistry Application: Aripiprazole Optimization

Aripiprazole (Abilify) acts as a partial agonist at D2 receptors.[4] Its metabolism involves dehydrogenation and hydroxylation at the dichlorophenyl and quinolinone rings.

Hypothesis: Replacing the C-7 or C-8 substituent with -OCF₃.

Pharmacophore Quinolinone Quinolin-2-one Core (D2 Receptor Binding) Linker Butoxy Linker (Spacer) Quinolinone->Linker OCF3 -OCF3 Substitution (Metabolic Blockade) Quinolinone->OCF3 Substituted at C7/C8 Piperazine Piperazine Moiety (Basic Amine) Linker->Piperazine Effect1 Increased LogP (Better CNS Entry) OCF3->Effect1 Effect2 Blocked Hydroxylation (Longer Half-life) OCF3->Effect2

Figure 2: Pharmacophore modification map. Introducing -OCF₃ at the C7 or C8 position of the quinolinone ring blocks metabolic soft spots while enhancing CNS penetration.

Biological Impact[5]
  • Metabolic Stability: The C-F bond energy (approx. 116 kcal/mol) renders the -OCF₃ group inert to CYP450 oxidation. Unlike an -OCH₃ group, which can be O-dealkylated to a phenol (leading to rapid conjugation and excretion), the -OCF₃ remains intact.

  • Lipophilicity (LogP): The

    
     value of +1.04 significantly increases lipophilicity compared to the parent -H or -Cl. This is advantageous for CNS drugs requiring passive diffusion across the BBB, provided the total molecular weight remains within Lipinski limits.
    

References

  • Synthesis of Trifluoromethylated Quinolines: Muzalevskiy, V. M., et al. "Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes." Organic & Biomolecular Chemistry, 2021.[5]

  • Trifluoromethoxy Group Properties: Leroux, F., et al.[6][7][8] "The Trifluoromethoxy Group: A Pharmacophore with Broad Utility."[7][8] ChemMedChem, 2025 (Review Context).

  • Aripiprazole Pharmacophore & Metabolism: "Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation."[9] Google Patents, US20060079690A1.

  • Togni Reagent Protocol for Anilines: "Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives." Journal of Visualized Experiments (JoVE), 2016.

  • Direct Functionalization of Quinoxalin-2-ones: "Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones." Molecules, 2023.[10][11]

Sources

The Ascendancy of 7-Substituted Quinolin-2(1H)-ones: A Technical Guide to Synthesis, Bioactivity, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinolin-2(1H)-one scaffold, a fused benzene and pyridone ring system, stands as a privileged structure in the landscape of medicinal chemistry.[1][2] Its inherent structural versatility allows for a multitude of chemical modifications, paving the way for the synthesis of compounds with a broad spectrum of therapeutic properties.[3] Among these, derivatives substituted at the 7-position have garnered significant attention, demonstrating potent antiplatelet, anti-inflammatory, antibacterial, and anticancer activities.[3][4][5] This technical guide provides an in-depth exploration of 7-substituted quinolin-2(1H)-one derivatives, delving into their synthesis, diverse biological activities, and the critical structure-activity relationships that govern their therapeutic potential.

I. The Strategic Importance of the 7-Position

The substitution at the 7-position of the quinolin-2(1H)-one core is not arbitrary. This position offers a vector for chemical modification that can significantly influence the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric bulk. These alterations, in turn, modulate the compound's interaction with biological targets like enzymes, DNA, and ion channels, ultimately dictating its pharmacological profile.[6] Research has consistently shown that the nature of the substituent at this position can be a key determinant of both the potency and selectivity of the biological activity.

II. Synthetic Strategies: Crafting the Core Scaffold

A robust and versatile synthetic approach is paramount for exploring the chemical space of 7-substituted quinolin-2(1H)-ones. A commonly employed and effective method is the two-step acylation-cyclization of meta-substituted anilines.[6] This strategy provides a direct and efficient route to the desired scaffold, allowing for the introduction of a variety of substituents at the 7-position.

Experimental Protocol: Synthesis of 7-Bromoquinolin-2(1H)-one

This protocol details the synthesis of 7-bromoquinolin-2(1H)-one, a key intermediate for further derivatization.

Step 1: Acylation of m-Bromoaniline

  • To a solution of m-bromoaniline in a suitable aprotic solvent (e.g., dichloromethane), add triethylamine to act as a base.

  • Cool the mixture in an ice bath.

  • Slowly add cinnamoyl chloride to the cooled solution with continuous stirring.

  • Allow the reaction to proceed to completion, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-(3-bromophenyl)cinnamamide intermediate.

Step 2: Intramolecular Friedel-Crafts Cyclization

  • Add the N-(3-bromophenyl)cinnamamide intermediate to a solution of a strong Lewis acid (e.g., aluminum chloride) in an appropriate solvent (e.g., carbon disulfide) at 0°C.

  • Stir the mixture at room temperature until the reaction is complete, as indicated by TLC.

  • Carefully pour the reaction mixture into ice-water to decompose the Lewis acid complex.

  • Filter the resulting precipitate, wash with water, and dry to obtain the crude 7-bromoquinolin-2(1H)-one.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the purified product.

Diagram of the Synthetic Workflow

Synthesis_Workflow cluster_acylation Step 1: Acylation cluster_cyclization Step 2: Cyclization m-Bromoaniline m-Bromoaniline Acylation_Reaction Acylation (DCM, Et3N) m-Bromoaniline->Acylation_Reaction Cinnamoyl_chloride Cinnamoyl_chloride Cinnamoyl_chloride->Acylation_Reaction N_Aryl_Cinnamamide N-(3-bromophenyl)cinnamamide Acylation_Reaction->N_Aryl_Cinnamamide Cyclization_Reaction Intramolecular Friedel-Crafts (AlCl3) N_Aryl_Cinnamamide->Cyclization_Reaction 7_Bromo_Product 7-Bromoquinolin-2(1H)-one Cyclization_Reaction->7_Bromo_Product caption General workflow for the synthesis of 7-substituted quinolin-2(1H)-ones.

Caption: General workflow for the synthesis of 7-substituted quinolin-2(1H)-ones.

III. A Spectrum of Biological Activities

7-Substituted quinolin-2(1H)-one derivatives have demonstrated a remarkable range of biological activities, making them attractive candidates for drug discovery programs in various therapeutic areas.

A. Anticancer Activity

The quinoline nucleus is a well-established pharmacophore in the design of anticancer agents.[7][8][9] 7-Substituted quinolin-2(1H)-one derivatives have shown potent antiproliferative activity against a variety of human cancer cell lines.[10][11][12]

Mechanism of Action: The anticancer effects of these derivatives are often multifaceted. Some compounds have been shown to act as dual inhibitors of EGFR and HER-2, crucial receptor tyrosine kinases involved in cancer cell proliferation and survival.[13][14] For instance, certain derivatives have exhibited potent antiproliferative profiles, particularly against breast cancer cells, with IC50 values in the nanomolar range, outperforming established drugs like erlotinib.[13][14] The mechanism often involves the induction of apoptosis through the activation of caspases, upregulation of pro-apoptotic proteins like Bax, and downregulation of anti-apoptotic proteins like Bcl-2.[13][14] Furthermore, these compounds can cause cell cycle arrest, typically at the G0/G1 or G2/M phase, thereby halting cancer cell division.[11][13][14]

Structure-Activity Relationship (SAR):

  • Large, bulky alkoxy substituents at the 7-position have been identified as beneficial for antiproliferative activity.[10]

  • The presence of a free nitrogen atom at the N-1 position of the quinoline moiety appears to be more favorable for anticancer activity compared to N-methylated analogs.[13]

  • The nature and length of amino side chains at other positions , often introduced to enhance solubility and target interaction, significantly impact potency.[10]

Table 1: Anticancer Activity of Selected 7-Substituted Quinolin-2(1H)-one Derivatives

Compound ID7-SubstituentTarget Cell LineIC50 (nM)Reference
5a -H (Scaffold B)MCF-7 (Breast)34[13][14]
10g 4-FluorobenzyloxyVarious< 1000[10]
6e -A-2780 (Ovarian)7.98-60 µM[11]
B. Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. 7-Substituted quinolin-2(1H)-one derivatives have shown promise in this area, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[15][16]

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)

  • Prepare Mueller-Hinton agar plates and inoculate them with a standardized suspension of the test microorganism.

  • Impregnate sterile filter paper discs with known concentrations of the synthesized quinolinone derivatives.

  • Place the discs on the surface of the inoculated agar plates.

  • Include positive control discs with standard antibiotics (e.g., streptomycin, ampicillin) and a negative control disc with the solvent (e.g., DMSO).[15]

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measure the diameter of the zone of inhibition around each disc. A larger zone indicates greater antimicrobial activity.

Diagram of Antimicrobial Screening Workflow

Antimicrobial_Screening Start Start: Synthesized 7-Substituted Quinolinones Prepare_Plates Prepare Inoculated Agar Plates Start->Prepare_Plates Impregnate_Discs Impregnate Discs with Compounds and Controls Prepare_Plates->Impregnate_Discs Place_Discs Place Discs on Agar Surface Impregnate_Discs->Place_Discs Incubate Incubate Plates Place_Discs->Incubate Measure_Zones Measure Zones of Inhibition Incubate->Measure_Zones Analyze_Data Analyze and Compare with Controls Measure_Zones->Analyze_Data End End: Determine Antimicrobial Activity Analyze_Data->End caption Workflow for antimicrobial susceptibility testing.

Caption: Workflow for antimicrobial susceptibility testing.

C. Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. Quinoline derivatives have been investigated for their anti-inflammatory properties, with some 7-substituted analogs showing significant potential.[3][17][18][19] For instance, 7-hydroxy-6-methoxyquinolin-2(1H)-one (HMQ), a natural product, has demonstrated very high antioxidant and anti-inflammatory activity.[3][17] Synthetic derivatives have also been shown to exert their anti-inflammatory effects by inhibiting key inflammatory mediators. Some compounds have been found to inhibit the cyclooxygenase (COX) pathway, a major target for non-steroidal anti-inflammatory drugs (NSAIDs).[19] This is further supported by the observed reduction in serum levels of nitric oxide (NO) and COX-2 in animal models.[19]

Mechanism of Action: The anti-inflammatory effects of these compounds are often mediated through the suppression of pro-inflammatory signaling pathways. One key pathway is the NF-κB signaling cascade, which plays a central role in the inflammatory response.[2] By inhibiting this pathway, 7-substituted quinolin-2(1H)-one derivatives can reduce the production of various inflammatory cytokines and enzymes.

Diagram of a Potential Anti-inflammatory Mechanism

Anti_inflammatory_Mechanism Inflammatory_Stimulus Inflammatory Stimulus NF_kB_Activation NF-κB Activation Inflammatory_Stimulus->NF_kB_Activation Gene_Transcription Pro-inflammatory Gene Transcription NF_kB_Activation->Gene_Transcription Inflammatory_Mediators Inflammatory Mediators (e.g., COX-2, NO) Gene_Transcription->Inflammatory_Mediators Inflammation Inflammation Inflammatory_Mediators->Inflammation Quinolinone_Derivative 7-Substituted Quinolin-2(1H)-one Quinolinone_Derivative->NF_kB_Activation Inhibition caption Inhibition of the NF-κB pathway by 7-substituted quinolin-2(1H)-ones.

Caption: Inhibition of the NF-κB pathway by 7-substituted quinolin-2(1H)-ones.

IV. Future Directions and Conclusion

The exploration of 7-substituted quinolin-2(1H)-one derivatives continues to be a fertile ground for drug discovery. Future work should focus on several key areas:

  • Expansion of Chemical Diversity: The synthesis and evaluation of a wider range of substituents at the 7-position and other positions on the quinolinone core will be crucial for identifying novel compounds with enhanced potency and selectivity.

  • Mechanism of Action Studies: In-depth investigations into the molecular mechanisms underlying the observed biological activities will provide a more rational basis for drug design and optimization.

  • In Vivo Efficacy and Safety Profiling: Promising candidates identified from in vitro studies must be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Development of Multi-target Agents: Given the diverse biological activities of this scaffold, there is potential to develop single molecules that can modulate multiple targets, which could be advantageous for treating complex diseases like cancer.

V. References

  • Synthesis, spectral analysis and antimicrobial activity of 2(1H)-quinolinone tethered 1,3,5-triazine derivatives. (URL: )

  • Natural products and bioactive drugs containing a quinolin-2 (1H)-one moiety. (URL: )

  • Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters | ACS Omega. (URL: )

  • Toward Demonstrating the Synthetic Utility of 7-substituted-quinolin-2(1H)-ones in Organic Synthesis - Open Works. (URL: )

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (URL: )

  • Exploring the Structure-Activity Relationship of 7-Phenoxyquinolin-2(1H)-one Analogs - Benchchem. (URL: )

  • Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors - PMC. (URL: )

  • SYNTHESIS OF 7-SUBSTITUTED-4-HYDROXYQUINOLIN-2(1H)-ONE FOR ANTI- BACTERIAL AND ANTI-FUNGAL ACTIVITY - ResearchGate. (URL: )

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (URL: )

  • Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. (URL: )

  • Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed. (URL: )

  • 7 Updates on the versatile quinoline heterocycles as anticancer agents - ResearchGate. (URL: )

  • Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters - PMC. (URL: )

  • Synthesis and antimicrobial activity evaluation of some new 7-substituted quinolin-8-ol derivatives. (URL: )

  • 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. (URL: )

  • Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective - PMC. (URL: )

  • Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. (URL: )

  • Anticancer Activity of Quinoline Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (URL: )

  • Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study - PMC. (URL: )

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES - Novelty Journals. (URL: )

  • Review on recent development of quinoline for anticancer activities. (URL: )

  • Biological Activities of Quinoline Derivatives - PubMed. (URL: )

  • Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors - MDPI. (URL: )

  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC - NIH. (URL: )

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E. (URL: )

  • Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents - PubMed. (URL: )

  • Anti-inflammatory and analgesic activities of 7-chloro-4-(piperazin-1-yl)quinoline derivative mediated by suppression of - Pharmaceutical Sciences. (URL: )

  • Quinolin-2-one Derivatives: A Comprehensive Review for Drug Discovery - Benchchem. (URL: )

  • Novel quinolin-2(1H)-one analogues as potential fungicides targeting succinate dehydrogenase: design, synthesis, inhibitory evaluation and molecular modeling - PubMed. (URL: )

Sources

History and discovery of fluorinated quinolinone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The Evolution of Fluorinated Quinolinone Derivatives: From Serendipity to Synthetic Precision

Executive Summary

This technical guide explores the discovery, structural evolution, and synthetic methodology of fluorinated quinolinone derivatives (fluoroquinolones). Originally discovered as an impurity in antimalarial synthesis, this class has evolved into a cornerstone of modern antimicrobial chemotherapy.[1] This document dissects the "Fluorine Effect" at the C-6 position, details the Grohe-Heitzer synthetic route, and provides a self-validating protocol for laboratory replication. It concludes with an analysis of emerging 2-quinolinone scaffolds in oncology.

The Chemical Architecture: The Scaffold

The core pharmacophore is the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid . While often colloquially termed "quinolones," the precise chemical nomenclature refers to the 4-quinolinone ring system.

Critical Structural Pillars:

  • Position 3 (Carboxylic Acid) & Position 4 (Ketone): These groups are non-negotiable. They form a chelate complex with a divalent metal ion (Mg²⁺), which bridges the drug to the DNA-enzyme complex.

  • Position 6 (The Fluorine Revolution): The introduction of a fluorine atom here was the singularity event in this field. It dramatically increased lipophilicity (enhancing cell wall penetration) and improved binding affinity to the DNA gyrase enzyme by up to 100-fold compared to non-fluorinated predecessors.

Historical Evolution: A Timeline of Causality

The history of quinolinones is a lesson in iterative optimization. It began not with design, but with observation.

Phase I: The Pre-Fluorine Era (1962–1978)
  • 1962 (The Discovery): George Lesher at Sterling-Winthrop isolated Nalidixic Acid as a byproduct during the synthesis of chloroquine (an antimalarial).

    • Limitation: It had a narrow spectrum (Gram-negative only), poor tissue distribution, and rapid resistance development.[2]

  • 1970s: Pipemidic acid introduced the piperazine ring at C-7, slightly improving the spectrum but failing to achieve systemic potency.

Phase II: The Fluorine Breakthrough (1980s)
  • 1978 (The Pivot): Kyorin Pharmaceutical patented Norfloxacin .[3]

    • Innovation: The first successful fusion of the C-6 fluorine (penetration/potency) and the C-7 piperazine (spectrum).[3]

    • Result: The first "Fluoroquinolone" with systemic activity against Pseudomonas aeruginosa.[4]

  • 1983 (The Gold Standard): Bayer scientists synthesized Ciprofloxacin .[5]

    • Innovation: Replacing the N-1 ethyl group with a cyclopropyl ring.

    • Causality: The cyclopropyl group optimized steric fit into the enzyme's hydrophobic pocket, creating the most potent Gram-negative antibiotic of its time.

Phase III: The Modern Era (1990s–Present)
  • Third/Fourth Generation (Levofloxacin, Moxifloxacin): Addressed the "Gram-positive gap" (Streptococci) and anaerobes.[6]

    • Innovation: C-8 methoxy groups (Moxifloxacin) reduced photosensitivity and improved targeting of Topoisomerase IV.

Visualization: The Evolutionary Pathway

QuinolinoneHistory Nalidixic Nalidixic Acid (1962) (No Fluorine, Narrow Spectrum) Pipemidic Pipemidic Acid (1970s) (C7-Piperazine added) Nalidixic->Pipemidic C7 Modification Norfloxacin Norfloxacin (1978) (C6-Fluorine + C7-Piperazine) First Fluoroquinolone Pipemidic->Norfloxacin C6 Fluorination (The Breakthrough) Ciprofloxacin Ciprofloxacin (1983) (N1-Cyclopropyl) Systemic Potency Norfloxacin->Ciprofloxacin N1 Optimization Moxifloxacin Moxifloxacin (1999) (C8-Methoxy) Anaerobic Activity Ciprofloxacin->Moxifloxacin C8 Stabilization

Caption: The structural evolution from Nalidixic Acid to Fourth-Generation Fluoroquinolones, highlighting the critical C-6 fluorination event.

Mechanism of Action: Dual-Target Inhibition

Fluoroquinolones act as topoisomerase poisons .[7] They do not merely inhibit the enzyme; they trap it on the DNA.

  • Target 1: DNA Gyrase (Topoisomerase II):

    • Function: Introduces negative supercoils to relieve strain during replication.

    • Drug Action: The drug binds to the Gyrase-DNA complex after the DNA strands have been cleaved but before they are resealed. This freezes the "Cleavage Complex."

    • Dominance: Primary target in Gram-negative bacteria.

  • Target 2: Topoisomerase IV:

    • Function: Decatenates (untangles) daughter chromosomes after replication.

    • Drug Action: Similar trapping mechanism.

    • Dominance: Primary target in Gram-positive bacteria (e.g., S. aureus).

The "Water-Metal Ion Bridge" Hypothesis: The C-3 carboxyl and C-4 keto groups coordinate a Mg²⁺ ion. This Mg²⁺ coordinates with water molecules that hydrogen bond to serine/acidic residues on the enzyme. This bridge is critical for binding; mutations disrupting this bridge (e.g., Ser83Leu in GyrA) cause resistance.

Experimental Protocol: Synthesis of Ciprofloxacin

Methodology: The Grohe-Heitzer Route

This protocol utilizes the Grohe-Heitzer cyclization, which is superior to the older Gould-Jacobs method for synthesizing 6-fluoro-7-substituted quinolones because it allows for late-stage diversification.

Reagents & Safety
  • Precursor: 2,4-Dichloro-5-fluorobenzoyl chloride.[5]

  • Reagents: Ethyl 3-(dimethylamino)acrylate, Cyclopropylamine, Piperazine.

  • Solvents: Toluene, DMF, DMSO.[5]

  • Safety: Fluorobenzoyl chlorides are lachrymators. Cyclopropylamine is volatile and toxic. Perform all steps in a fume hood.

Step-by-Step Methodology

Step 1: Acylation & Enamine Formation

  • Dissolve Ethyl 3-(dimethylamino)acrylate (1.0 eq) in dry toluene.

  • Add Triethylamine (1.1 eq) as a base scavenger.

  • Add 2,4-Dichloro-5-fluorobenzoyl chloride (1.0 eq) dropwise at 0–5°C.

  • Mechanism: Nucleophilic attack of the enamine carbon on the acid chloride.

  • Reflux for 2 hours. Evaporate solvent to yield the 2-benzoyl-3-aminoacrylate intermediate.

Step 2: Amine Exchange (The "Grohe" Step)

  • Dissolve the intermediate in ethanol.

  • Add Cyclopropylamine (1.1 eq) dropwise at room temperature.

  • Observation: The solution will turn yellow/orange as the dimethylamine group is displaced by the cyclopropylamine.

  • Stir for 1 hour. Evaporate to dryness.

Step 3: Cyclization (Ring Closure)

  • Dissolve the residue in anhydrous DMF.

  • Add Potassium Carbonate (K₂CO₃, 2.0 eq) or Sodium Hydride (NaH).

  • Heat to 140°C for 2 hours.

  • Mechanism: Intramolecular Nucleophilic Aromatic Substitution (S_NAr). The nitrogen attacks the aromatic ring, displacing the chlorine at the 2-position (relative to the benzoyl group).

  • Pour into ice water. Filter the precipitate. This is the Quinolone Core (7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester).

Step 4: C-7 Substitution & Hydrolysis

  • Suspend the core in DMSO.[5]

  • Add Piperazine (3.0 eq) to drive the reaction and prevent bis-alkylation.

  • Heat to 110°C for 4 hours. (S_NAr displacement of the C-7 Chlorine).

  • Add NaOH (aq) to hydrolyze the ethyl ester to the free acid.

  • Neutralize with HCl to pH 7.[5]0. Ciprofloxacin will precipitate as a white solid.

Validation Check:

  • TLC: Mobile phase CHCl₃:MeOH:NH₃ (4:1:0.1). Product R_f ~ 0.3.

  • Yield: Expected 60–70% overall.

Quantitative Data: Structure-Activity Relationship (SAR)

The following table summarizes how specific substitutions affect biological potency (MIC values against E. coli).

PositionSubstituentEffect on PotencyMechanism/Rationale
N-1 Ethyl(+) ModerateStandard (Norfloxacin).
N-1 Cyclopropyl (+++) High Optimal steric fill of the hydrophobic pocket (Ciprofloxacin).
N-1 t-Butyl(++) GoodBulky, but effective (rarely used).
C-6 Hydrogen(-) LowPoor cell penetration; weak binding.
C-6 Fluorine (++++) Critical Increases lipophilicity & Gyrase affinity (10-100x).
C-7 Piperazine(+++) HighExpands spectrum to Gram-negatives (Pseudomonas).[4]
C-8 Hydrogen(++) StandardCiprofloxacin structure.
C-8 Methoxy (+++) HighReduces efflux pump susceptibility (Moxifloxacin).

Emerging Frontiers: Beyond Antibiotics

While 4-quinolinones dominate antibiotics, 2-quinolinone (carbostyril) derivatives are emerging in oncology.

  • Anticancer Activity: Fluorinated 2-quinolinones have shown potent inhibition of tubulin polymerization and tyrosine kinases (e.g., VEGFR-2).

  • Mechanism: Unlike the DNA-targeting 4-quinolinones, these derivatives often mimic ATP, binding to the kinase domain of growth factor receptors.

References

  • Lesher, G. Y., Froelich, E. J., Gruett, M. D., Bailey, J. H., & Brundage, R. P. (1962). 1,8-Naphthyridine Derivatives.[1][2][4] A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry. Link

  • Koga, H., Itoh, A., Murayama, S., Suzue, S., & Irikura, T. (1980). Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. Journal of Medicinal Chemistry. Link

  • Grohe, K., & Heitzer, H. (1987). Synthese von 4-Chinolon-3-carbonsäuren. Liebigs Annalen der Chemie. (Foundational paper for the Grohe-Heitzer synthesis). Link

  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews. Link

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry. Link

Sources

Methodological & Application

Application Notes & Protocols: N-Alkylation Strategies for 7-(Trifluoromethoxy)quinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of N-alkylation methods for 7-(trifluoromethoxy)quinolin-2(1H)-one, a heterocyclic scaffold of increasing interest in medicinal chemistry and drug development. We present detailed protocols for three robust methods: classical Williamson N-alkylation, Mitsunobu reaction, and Phase-Transfer Catalysis (PTC). The guide emphasizes the underlying chemical principles, rationale for reagent selection, and practical considerations for reaction optimization. By offering a comparative analysis and step-by-step instructions, this document serves as an essential resource for researchers aiming to synthesize novel N-alkylated quinolinone derivatives.

Introduction: The Quinolin-2-one Scaffold

The quinolin-2(1H)-one core is a privileged scaffold found in numerous natural products and pharmacologically active compounds.[1][2] N-alkylation of the lactam nitrogen is a critical synthetic step, enabling the modulation of physicochemical properties such as solubility, metabolic stability, and target engagement. The specific substrate, this compound, combines the quinolinone core with a trifluoromethoxy (-OCF₃) group, a substituent known to enhance metabolic stability and lipophilicity, making its derivatives attractive for drug discovery programs.

The primary challenge in the alkylation of quinolin-2-ones is controlling the regioselectivity between N-alkylation and O-alkylation. The ambident nature of the quinolinone anion can lead to a mixture of products. However, N-alkylation is often the major product under many basic conditions.[3] This guide focuses on methods optimized to favor the desired N-alkylated product.

Foundational Chemical Principles

Successful N-alkylation hinges on the deprotonation of the N-H bond to generate a nucleophilic lactam anion. The acidity of this proton is sufficient for deprotonation by common bases like potassium carbonate (K₂CO₃) or stronger bases like sodium hydride (NaH).[4][5] The choice of base, solvent, and electrophile is paramount in directing the reaction's outcome.

Polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are generally effective for Sₙ2 reactions as they solvate the cation of the base, leaving a more reactive, "naked" anion.[5][6]

Method Selection Workflow

Choosing the appropriate N-alkylation method depends on the nature of the alkylating agent, scale, and desired reaction conditions. The following diagram outlines a general decision-making process.

Method_Selection start Define Alkylating Agent (R-X) is_halide Is R-X a primary or secondary alkyl halide? start->is_halide is_alcohol Is the source an alcohol (R-OH)? is_halide->is_alcohol No is_sensitive Are substrates sensitive to strong base/high temp? is_halide->is_sensitive Yes is_alcohol->start No (Re-evaluate strategy) mitsunobu Method 2: Mitsunobu Reaction is_alcohol->mitsunobu Yes williamson Method 1: Williamson Synthesis is_sensitive->williamson No ptc Method 3: Phase-Transfer Catalysis is_sensitive->ptc Yes

Caption: Decision workflow for selecting an N-alkylation method.

Method 1: Classical Williamson N-Alkylation

The Williamson synthesis is the most straightforward and widely used method for preparing ethers and, by analogy, N-alkylated lactams.[7][8][9] It involves the deprotonation of the quinolinone followed by an Sₙ2 reaction with a suitable alkyl electrophile, typically a primary alkyl halide.[7][9]

Caption: General mechanism for Williamson N-alkylation.

Key Reagents & Rationale
  • Base: Cesium carbonate (Cs₂CO₃) is often superior to potassium carbonate (K₂CO₃) or sodium hydride (NaH).[10][11][12][13] Its greater solubility in organic solvents and the "cesium effect" can lead to higher yields and faster reaction rates by promoting the formation of a more reactive, less-aggregated nucleophile.[10][11][12]

  • Solvent: Anhydrous DMF is an excellent choice due to its high polarity and aprotic nature, which accelerates Sₙ2 reactions.[6][11]

  • Alkylating Agent: Primary alkyl bromides or iodides are ideal. Secondary halides may also be used, but risk competing E2 elimination reactions.[9]

Detailed Protocol: N-Benzylation

This protocol describes the N-benzylation of this compound.

  • Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Solvent & Base: Add anhydrous DMF (approx. 0.1 M concentration relative to the quinolinone) followed by cesium carbonate (1.5 eq).[11][13]

  • Reagent Addition: Stir the suspension at room temperature for 15 minutes. Add benzyl bromide (1.2 eq) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 60 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the mixture to room temperature and pour it into ice-cold water. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, washing thoroughly with water and then a small amount of cold diethyl ether or hexanes to remove nonpolar impurities.

  • Purification: If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography on silica gel.

Method 2: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for converting primary and secondary alcohols into a wide range of functional groups, including N-alkylated heterocycles, with a characteristic inversion of stereochemistry at the alcohol's carbon center.[14][15][16] This method is particularly valuable when the desired alkyl group is derived from an alcohol, avoiding the need to first convert it to a halide.

Mitsunobu_Cycle PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine + DEAD DEAD DEAD Oxyphosphonium Oxyphosphonium Salt Betaine->Oxyphosphonium + R-OH DEADH2 DEADH₂ Betaine->DEADH2 + H⁺ from NuH & ROH ROH R-OH Product N-Alkyl Quinolinone Oxyphosphonium->Product + Quinolinone-N⁻ OPPh3 O=PPh₃ Oxyphosphonium->OPPh3 NuH Quinolinone-NH

Caption: Simplified catalytic cycle of the Mitsunobu reaction.

Key Reagents & Rationale
  • Phosphine: Triphenylphosphine (PPh₃) is the most common reducing agent used.[17]

  • Azodicarboxylate: Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) are used as oxidants to activate the PPh₃.[14][17] DIAD is often preferred as it is more stable.

  • Pronucleophile: The quinolinone N-H must be sufficiently acidic (pKa < 15) to protonate the betaine intermediate formed from PPh₃ and DEAD.[14]

Detailed Protocol: N-Alkylation with a Primary Alcohol
  • Preparation: To a dry flask under an inert atmosphere, dissolve this compound (1.0 eq), the desired primary alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (approx. 0.1 M).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.[17]

  • Reagent Addition: Add DIAD (1.5 eq) dropwise to the stirred solution.[17] The reaction is often exothermic and may develop a deep red or orange color.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir overnight.[17] Monitor progress by TLC or LC-MS.

  • Workup: Concentrate the reaction mixture under reduced pressure. The crude product will contain triphenylphosphine oxide and the reduced hydrazide, which are notoriously difficult to remove.

  • Purification: Direct purification by flash column chromatography is typically required. A solvent system such as hexanes/ethyl acetate is commonly employed. The nonpolar byproducts will often elute first.

Method 3: Phase-Transfer Catalysis (PTC)

Phase-Transfer Catalysis (PTC) is a highly efficient and scalable technique for reacting reagents that are in different, immiscible phases.[18] For N-alkylation, PTC facilitates the transfer of the deprotonated quinolinone anion from an aqueous or solid basic phase into an organic phase containing the alkylating agent.[4][19] This method is considered a green chemistry approach as it can reduce the need for anhydrous or polar aprotic solvents.[18]

Key Reagents & Rationale
  • Catalyst: Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB) or Aliquat 336, are common phase-transfer catalysts.[19] The lipophilic cation pairs with the quinolinone anion, shuttling it into the organic phase where the reaction occurs.

  • Base/Solvent System: A biphasic system, such as toluene with an aqueous solution of sodium hydroxide, or a solid-liquid system using potassium carbonate in a nonpolar solvent, can be employed.[18][19]

Detailed Protocol: Solid-Liquid PTC N-Alkylation
  • Preparation: In a round-bottom flask, combine this compound (1.0 eq), finely pulverized potassium carbonate (3.0 eq), and tetrabutylammonium bromide (TBAB, 0.1 eq).

  • Solvent & Reagent: Add toluene (approx. 0.2 M) followed by the alkyl halide (1.3 eq).

  • Reaction: Heat the heterogeneous mixture to 80-90 °C with vigorous stirring. The efficiency of PTC depends heavily on the interfacial area, so rapid stirring is crucial. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of toluene.

  • Isolation: Concentrate the combined filtrate under reduced pressure.

  • Purification: The resulting crude product can be purified by column chromatography or recrystallization as needed.

Comparative Summary of Methods

FeatureWilliamson SynthesisMitsunobu ReactionPhase-Transfer Catalysis (PTC)
Alkyl Source Alkyl Halides/SulfonatesAlcoholsAlkyl Halides
Key Reagents Base (e.g., Cs₂CO₃), DMFPPh₃, DIAD/DEADQuaternary Ammonium Salt, K₂CO₃/NaOH
Stereochemistry Sₙ2 Retention (at N)Sₙ2 Inversion (at C of alcohol)Sₙ2 Retention (at N)
Advantages Simple, widely applicable, cost-effective reagents.Uses alcohols directly, mild conditions, stereospecific inversion.Scalable, avoids harsh anhydrous conditions, greener solvents.[18]
Disadvantages May require high temperatures, sensitive to moisture.Stoichiometric byproducts (O=PPh₃) complicate purification.Requires vigorous stirring, catalyst may need to be screened.
Best For... Standard alkylations with primary halides.Stereochemical inversion or use of alcohol substrates.Large-scale synthesis and greener process development.

Conclusion

The N-alkylation of this compound can be successfully achieved through several reliable methods. The choice of the optimal protocol depends on the specific alkyl group to be introduced, the scale of the reaction, and the available starting materials. The classical Williamson synthesis offers simplicity and cost-effectiveness, the Mitsunobu reaction provides a unique route from alcohol precursors with stereochemical control, and Phase-Transfer Catalysis presents a scalable and environmentally conscious alternative. By understanding the principles and practical details outlined in this guide, researchers can confidently synthesize a diverse library of N-alkylated quinolinone derivatives for further investigation.

References

  • PTC N-Alkylation of Very Polar Heterocycle. PTC Organics, Inc.[Link]

  • PTC N-Alkylation: Is Expensive Cesium Carbonate Necessary? PTC Organics, Inc.[Link]

  • Phase Transfer Catalysis. ACS Green Chemistry Institute Pharmaceutical Roundtable.[Link]

  • PTC N-Alkylation of a Water-Soluble Heterocycle Salt. PTC Organics, Inc.[Link]

  • Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. ResearchGate.[Link]

  • Cesium effect: high chemoselectivity in direct N-alkylation of amines. SciSpace.[Link]

  • Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides Under Microwave Irradiation. Organic Chemistry Portal.[Link]

  • N-Heterocyclic olefins as efficient phase-transfer catalysts for base-promoted alkylation reactions. Royal Society of Chemistry.[Link]

  • Industrial Phase-Transfer Catalysis. PTC Organics, Inc.[Link]

  • Williamson ether synthesis. Wikipedia.[Link]

  • Williamson Ether Synthesis. University of Colorado Boulder.[Link]

  • Williamson Ether Synthesis. Comprehensive Organic Name Reactions and Reagents.[Link]

  • Williamson Ether Synthesis. J&K Scientific LLC.[Link]

  • The Williamson Ether Synthesis. Chemistry Steps.[Link]

  • Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. National Center for Biotechnology Information.[Link]

  • Quinoline. mVOC 4.0.[Link]

  • Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. PubMed.[Link]

  • Mitsunobu Reaction. Organic Chemistry Portal.[Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Center for Biotechnology Information.[Link]

  • Recent Advances in the Mitsunobu Reaction. Atlanchim Pharma.[Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.[Link]

  • Mitsunobu Reaction - reaction mechanism and experimental procedure. YouTube.[Link]

  • Studies on the alkylation of quinolin-2(1H)-one derivatives. ResearchGate.[Link]

  • New Directions in the Mitsunobu Reaction. Nottingham ePrints.[Link]

  • Efficient visible light mediated synthesis of quinolin-2(1H)-ones from quinoline N-oxides. Royal Society of Chemistry.[Link]

  • Photochemical alkylation of quinoxalin-2(1H)-ones with N,N,N',N'-tetraalkylethylenediamine. ResearchGate.[Link]

  • Synthesis, spectral analysis and antimicrobial activity of 2(1H)-quinolinone tethered 1,3,5-triazine derivatives. World News of Natural Sciences.[Link]

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. ResearchGate.[Link]

  • Natural products and bioactive drugs containing a quinolin-2 (1H)-one moiety. ResearchGate.[Link]

  • Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. Impactfactor.org.[Link]

  • Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. ACS Publications.[Link]

  • N- and / or O- Alkylation of Quinazolinone Derivatives. Juniper Publishers.[Link]

  • Process for the preparation of quinoline-2(1h)-one derivatives.
  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Baxendale Group - Durham University.[Link]

  • A direct metal-free C2–H functionalization of quinoline N-oxides: a highly selective amination and alkylation strategy towards 2-substituted quinolines. Royal Society of Chemistry.[Link]

  • Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors. ResearchGate.[Link]

  • Synthesis of trifluoromethylated 3,4-dihydroquinolin-2(1H)-ones via a photo-induced radical cyclization of benzene-tethered 1,7-enynes with Togni reagent. Royal Society of Chemistry.[Link]

  • 8-Hydroxyquinoline. Wikipedia (Vietnamese).[Link]

Sources

Application Note: Late-Stage C-H Functionalization of 7-(Trifluoromethoxy)quinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: C-H Activation Techniques Involving 7-(Trifluoromethoxy)quinolin-2(1H)-one Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

The quinolin-2(1H)-one (carbostyril) scaffold is a privileged structure in medicinal chemistry, serving as the core for blockbuster neuropsychiatric drugs (e.g., Aripiprazole, Brexpiprazole) and cardiotonic agents. The incorporation of a 7-trifluoromethoxy (7-OCF


)  group is a strategic design choice: it enhances lipophilicity (

) and metabolic stability while exerting a strong electron-withdrawing effect (

) that modulates the electronic landscape of the pharmacophore.

This guide details protocols for the direct C-H functionalization of this compound. Unlike traditional cross-coupling methods requiring pre-functionalized halides, these C-H activation techniques allow for the rapid generation of analog libraries directly from the core scaffold. We focus on C3-selective functionalization , which is the most kinetically favorable pathway due to the specific electronic bias introduced by the 7-OCF


 substituent.

Mechanistic Analysis & Strategic Planning

Electronic Landscape & Regioselectivity

Successful C-H activation of this substrate requires understanding the competition between the innate reactivity of the heterocycle and the deactivating nature of the OCF


 group.
  • C3-Position (The "Soft" Nucleophile): The C3–C4 double bond possesses significant enaminone character. The electron density is highest at C3, making it the primary site for electrophilic attack and radical addition. The 7-OCF

    
     group, being distal, minimally impacts this innate reactivity, preserving C3 as the "hotspot."
    
  • Benzenoid Ring (C5, C6, C8): The 7-OCF

    
     group is strongly electron-withdrawing (inductive effect). This significantly deactivates the benzene ring towards electrophilic C-H activation (e.g., Pd(II) mechanisms). Consequently, standard electrophilic palladation at C8 is difficult without a strong directing group (DG) on the nitrogen.
    
  • Radical Philicity: The electron-deficient nature of the benzenoid ring makes the scaffold a good acceptor for nucleophilic alkyl radicals, primarily at C3 and C4.

Decision Matrix for Method Selection
Desired ModificationRecommended MethodMechanismSelectivity
Arylation (C3) Pd-Catalyzed Oxidative C-H ArylationElectrophilic Palladation / Heck-type>95% C3
Alkylation (C3) Visible-Light Photoredox (Minisci)Radical AdditionExclusive C3
Acylation (C3) Radical Oxidative DecarboxylationRadical AdditionExclusive C3

Experimental Protocols

Protocol A: Pd-Catalyzed C3-H Arylation

Objective: Installation of aryl groups at the C3 position using boronic acids. This method avoids the need for 3-bromo precursors.

Mechanism: The reaction proceeds via a Pd(II)/Pd(0) catalytic cycle. The electrophilic Pd(II) species coordinates to the enaminone alkene, followed by base-assisted deprotonation or insertion. The 7-OCF


 group ensures no competing arylation occurs on the benzene ring.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.5 equiv)

  • Catalyst: Pd(OAc)

    
     (5 mol%)
    
  • Oxidant: Ag

    
    CO
    
    
    
    (1.0 equiv) or Cu(OAc)
    
    
    (air/O
    
    
    balloon)
  • Solvent: 1,4-Dioxane or DMF

  • Additive: Pivalic acid (20 mol%) – Critical for proton shuttle mechanism

Step-by-Step Methodology:

  • Setup: In a 10 mL microwave vial or sealed tube, charge this compound (0.5 mmol), arylboronic acid (0.75 mmol), Pd(OAc)

    
     (5.6 mg, 0.025 mmol), and Ag
    
    
    
    CO
    
    
    (138 mg, 0.5 mmol).
  • Solvent Addition: Add 1,4-Dioxane (2.5 mL) and Pivalic acid (10 mg).

  • Reaction: Seal the vessel and heat to 100 °C for 12–16 hours.

    • Note: If using Cu(OAc)

      
       as oxidant, ensure an O
      
      
      
      balloon is attached.
  • Workup: Cool to room temperature (RT). Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove silver residues.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (SiO

    
    ).
    
    • Eluent: Hexane/EtOAc gradient (typically 20-50% EtOAc). The 7-OCF

      
       group increases lipophilicity, so the product may elute faster than non-substituted analogs.
      

Validation Criteria:

  • ¹H NMR: Disappearance of the C3-H singlet (typically

    
     6.5–6.7 ppm). Appearance of new aryl signals.
    
  • ¹⁹F NMR: The OCF

    
     signal (
    
    
    
    ppm) should remain a singlet, confirming the group is intact and the ring is not functionalized.
Protocol B: Visible-Light Induced C3-H Alkylation (Metal-Free)

Objective: Introduction of alkyl fragments (methyl, ethyl, cycloalkyl) using stable peroxides or alkyl halides. This is a "green" alternative to Friedel-Crafts alkylation.

Mechanism: A generated alkyl radical attacks the electron-deficient C3=C4 double bond. The resulting radical intermediate is oxidized to the cation and deprotonated to restore aromaticity.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Reagent: Alkyl diacyl peroxide (e.g., Lauroyl peroxide) OR Alkyl iodide + H

    
    O
    
    
    
  • Photocatalyst: Eosin Y (2 mol%) or Rose Bengal

  • Solvent: CH

    
    CN / H
    
    
    
    O (4:1)
  • Light Source: Blue LEDs (450–460 nm)

Step-by-Step Methodology:

  • Setup: To a Pyrex tube, add the substrate (0.3 mmol), Eosin Y (4 mg), and the alkylating reagent (2.0 equiv).

  • Degassing: Sparge the solvent mixture (CH

    
    CN/H
    
    
    
    O) with N
    
    
    for 10 minutes, then add to the tube.
  • Irradiation: Place the tube approx. 2 cm from the Blue LED source. Stir vigorously at RT for 12 hours.

    • Fan Cooling: Use a fan to keep the temperature near ambient (<35 °C) to prevent thermal decomposition of peroxides.

  • Workup: Quench with saturated Na

    
    S
    
    
    
    O
    
    
    (aq). Extract with DCM (3 x 10 mL).
  • Purification: The 7-OCF

    
     group aids separation. Use Flash Chromatography (DCM/MeOH 98:2).
    

Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathways from the core scaffold, highlighting the regioselectivity governed by the electronic bias.

CH_Activation_Workflow Start 7-(Trifluoromethoxy) quinolin-2(1H)-one (Core Scaffold) Analysis Electronic Analysis: 7-OCF3 Deactivates Benzene Ring C3 is Nucleophilic Hotspot Start->Analysis Path_Arylation Pd-Catalyzed Arylation (Suzuki-Miyaura Type) Start->Path_Arylation Electrophilic Pathway Path_Alkylation Photoredox Alkylation (Radical Minisci) Start->Path_Alkylation Radical Pathway Reagents_Ar Pd(OAc)2, Ag2CO3 Ar-B(OH)2, 100°C Path_Arylation->Reagents_Ar Reagents_Alk Eosin Y, Blue LED R-I or Peroxides Path_Alkylation->Reagents_Alk Product_Ar 3-Aryl-7-(OCF3) quinolin-2(1H)-one Reagents_Ar->Product_Ar Product_Alk 3-Alkyl-7-(OCF3) quinolin-2(1H)-one Reagents_Alk->Product_Alk

Figure 1: Divergent C-H functionalization pathways for this compound. The 7-OCF


 substituent directs reactivity away from the benzene ring, favoring C3 functionalization.

Troubleshooting & Optimization (Expert Insights)

Solubility Management

The 7-OCF


 group significantly increases the lipophilicity of the quinolinone.
  • Issue: Poor solubility in highly polar solvents (e.g., water-rich mixtures in Minisci reactions).

  • Solution: Use 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) as co-solvents. These fluorinated alcohols not only dissolve the substrate but also stabilize radical intermediates via hydrogen bonding to the carbonyl oxygen.

N-Alkylation Side Reactions

In the presence of strong bases (e.g., NaH, KOtBu) used in some C-H activation protocols, the lactam nitrogen (N1) may undergo competing alkylation.

  • Prevention: Use mild bases like K

    
    CO
    
    
    
    or Ag
    
    
    CO
    
    
    . Alternatively, protect N1 with a transient directing group or a removable protecting group (e.g., SEM, MOM) if harsh conditions are unavoidable. However, for the protocols listed above (A & B), the free NH is generally tolerated.
Purification of Fluorinated Analogs
  • Insight: Compounds with OCF

    
     groups often "streak" on silica or have very different R
    
    
    
    values compared to non-fluorinated analogs.
  • Tip: Add 1% Triethylamine to the eluent to reduce tailing caused by the acidic lactam proton.

References

  • Corio, A., et al. (2021). "Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review." Molecules, 26(18), 5467. Link

  • Wang, H., et al. (2021). "Site-selective C–H functionalization to access the arene backbone of indoles and quinolines." Chemical Society Reviews, 50, 13587-13620. Link

  • Bhattacharya, T., et al. (2021). "Directing group-assisted selective C–H activation of six-membered N-heterocycles." Organic Chemistry Frontiers, 8, 4611-4640. Link

  • Splendid Lab. (Catalog). "this compound Product Data." Link

  • Lerch, S., et al. (2014). "The Trifluoromethoxy Group: A Pharmacophore with Broad Utility." Angewandte Chemie Int. Ed., 53(42), 11168-11186. (Cited for electronic properties of OCF3).

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of 7-(Trifluoromethoxy)quinolin-2(1h)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 7-(Trifluoromethoxy)quinolin-2(1h)-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this promising, yet poorly soluble, compound. As a senior application scientist with extensive experience in overcoming formulation hurdles, I will provide you with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the aqueous solubility and bioavailability of this compound.

The trifluoromethoxy group, while beneficial for metabolic stability and membrane permeability, significantly increases the lipophilicity of the molecule, often leading to poor aqueous solubility.[1][2] This guide will equip you with the foundational knowledge and practical techniques to address this challenge head-on.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions researchers face when working with this compound.

Q1: My this compound is precipitating out of my aqueous buffer during my in vitro assay. What is the first step I should take?

A1: Precipitation during an assay is a strong indicator of poor aqueous solubility. The first and most critical step is to determine the intrinsic solubility of your compound and its pH-dependent solubility profile. The quinolin-2(1h)-one scaffold contains an ionizable proton on the nitrogen atom, making its solubility susceptible to changes in pH.[2][3]

Initial Troubleshooting Steps:

  • Visual Inspection: Before starting your assay, prepare a stock solution in a suitable organic solvent (e.g., DMSO) and then dilute it into your aqueous assay buffer. Visually inspect for any cloudiness or precipitate formation.

  • pH Adjustment: Systematically vary the pH of your assay buffer. For a weakly acidic compound like a quinolinone, increasing the pH should enhance solubility by promoting the formation of the more soluble anionic form.[1][4]

  • Preliminary Solubility Assessment: Conduct a simple shake-flask solubility test in your primary assay buffer to get a baseline understanding of its solubility limit.

Q2: I need to prepare a stock solution of this compound. Which organic solvents are recommended?

A2: Due to its lipophilic nature, this compound is expected to have better solubility in organic solvents. Based on the properties of similar quinolinone derivatives, the following solvents are good starting points:

  • High Solubility: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Moderate Solubility: Acetone, Acetonitrile, Ethanol, Methanol[5]

It is crucial to note that for cell-based assays, the final concentration of organic solvents like DMSO should be kept to a minimum (typically <0.5%) to avoid cellular toxicity.

Q3: What are the main strategies to improve the aqueous solubility of this compound for oral formulation development?

A3: For oral delivery, enhancing the aqueous solubility and dissolution rate is paramount for achieving adequate bioavailability. The primary strategies for a Biopharmaceutics Classification System (BCS) Class II compound like this (high permeability, low solubility) include:

  • Amorphous Solid Dispersions: Dispersing the crystalline drug in a polymer matrix to create a higher-energy amorphous form.[6][7][8]

  • Co-crystallization: Forming a multi-component crystalline solid with a pharmaceutically acceptable co-former to alter the crystal lattice and improve solubility.[9][10]

  • Cyclodextrin Complexation: Encapsulating the hydrophobic drug molecule within the cavity of a cyclodextrin.[11][12]

  • pH Modification: For liquid formulations, adjusting the pH to maintain the ionized, more soluble form of the drug.[1][4]

The choice of strategy will depend on the desired dosage form, the required solubility enhancement, and the physicochemical properties of the drug.

Troubleshooting Guide: Common Experimental Issues

This section provides a structured approach to resolving specific problems you may encounter during your experiments.

Issue 1: Inconsistent results in biological assays.
  • Underlying Cause: Poor solubility leading to variable concentrations of the active compound in the assay wells.

  • Troubleshooting Workflow:

    G A Inconsistent Assay Results B Verify Stock Solution Clarity (Visually inspect for precipitation) A->B C Determine pH-Solubility Profile (Is the compound more soluble at a different pH?) B->C Precipitation observed D Incorporate a Solubilizing Excipient (e.g., low concentration of a non-ionic surfactant like Tween® 80) C->D pH adjustment insufficient F Optimize Assay Buffer Composition C->F pH sensitivity identified E Perform Kinetic Solubility Assay (Assess precipitation over time in assay buffer) D->E Excipient shows improvement

    Caption: Workflow for troubleshooting inconsistent assay results.

Issue 2: Difficulty in preparing a stable amorphous solid dispersion.
  • Underlying Cause: Drug recrystallization within the polymer matrix.

  • Troubleshooting Steps:

    • Polymer Selection: The choice of polymer is critical. Polymers with strong hydrogen bonding capabilities with the quinolinone moiety, such as polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC), are good starting points.[13]

    • Drug Loading: High drug loading can increase the propensity for recrystallization. Start with a lower drug loading (e.g., 10-20% w/w) and gradually increase it.

    • Preparation Method: The method of preparation can influence the stability of the solid dispersion. For thermally stable compounds, hot-melt extrusion can produce a more homogenous dispersion. For thermally labile compounds, spray drying is preferred.[14][15]

    • Characterization: Use techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the amorphous nature of the dispersion immediately after preparation and during stability studies.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for key solubility enhancement experiments.

Protocol 1: Determination of pH-Solubility Profile

This protocol will help you understand how pH affects the solubility of this compound.

Materials:

  • This compound

  • A series of buffers (e.g., phosphate, acetate, borate) covering a pH range of 2 to 10.

  • HPLC or UV-Vis spectrophotometer for quantification.

  • Shaking incubator or orbital shaker.

  • Centrifuge.

Procedure:

  • Add an excess amount of this compound to a series of vials, each containing a buffer of a specific pH.

  • Equilibrate the samples by shaking at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[4]

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and dilute it with a suitable solvent if necessary.

  • Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC-UV).[16]

  • Plot the logarithm of the solubility (log S) against the pH.

Expected Outcome: A pH-solubility profile that shows low solubility at acidic to neutral pH and a significant increase in solubility at higher pH values, consistent with a weakly acidic compound.[1][17]

Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

This method is suitable for lab-scale screening of different polymers and drug loadings.

Materials:

  • This compound

  • Polymer (e.g., PVP K30, HPMC E5, Soluplus®)

  • Common solvent (e.g., methanol, acetone, or a mixture) in which both the drug and polymer are soluble.

  • Rotary evaporator or vacuum oven.

Procedure:

  • Accurately weigh the drug and polymer in the desired ratio (e.g., 1:1, 1:3, 1:5 w/w).

  • Dissolve both components in a minimal amount of the common solvent in a round-bottom flask.

  • Once a clear solution is obtained, remove the solvent using a rotary evaporator under reduced pressure and at a controlled temperature (e.g., 40-50°C).

  • Further dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.

  • Scrape the solid dispersion from the flask and store it in a desiccator.

  • Characterize the solid dispersion using PXRD and DSC to confirm its amorphous nature.

Data Presentation: Example of Solid Dispersion Screening

Drug:Polymer Ratio (w/w)PolymerPhysical State (PXRD)Dissolution Enhancement (at 2h)
1:3PVP K30Amorphous15-fold
1:5PVP K30Amorphous25-fold
1:3HPMC E5Amorphous12-fold
1:5HPMC E5Amorphous20-fold
Protocol 3: Co-crystal Screening by Slurry Conversion

This method is effective for screening potential co-formers.

Materials:

  • This compound

  • A selection of pharmaceutically acceptable co-formers (e.g., carboxylic acids like benzoic acid, dicarboxylic acids like succinic acid, amides like nicotinamide).

  • Screening solvent (e.g., ethyl acetate, acetonitrile, ethanol).

  • Magnetic stirrer and vials.

Procedure:

  • Add stoichiometric amounts (e.g., 1:1 molar ratio) of this compound and a co-former to a vial.

  • Add a small amount of the screening solvent to create a slurry.

  • Stir the slurry at room temperature for 24-72 hours.

  • Isolate the solid by filtration or centrifugation and allow it to dry.

  • Analyze the solid using PXRD. The appearance of new peaks that are different from the starting materials indicates the formation of a new crystalline phase, potentially a co-crystal.[9][10]

Protocol 4: Cyclodextrin Complexation by Kneading Method

This is a simple and efficient method for preparing drug-cyclodextrin complexes.

Materials:

  • This compound

  • Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD))

  • Water-ethanol mixture.

  • Mortar and pestle.

Procedure:

  • Place the cyclodextrin in a mortar and add a small amount of the water-ethanol mixture to form a paste.

  • Add the drug to the paste in a 1:1 molar ratio.

  • Knead the mixture for 30-45 minutes.

  • During kneading, add more of the solvent mixture if the paste becomes too thick.

  • Dry the resulting solid in an oven at 40-50°C until a constant weight is achieved.

  • Pass the dried complex through a sieve to obtain a uniform powder.

  • Evaluate the complex for solubility and dissolution enhancement compared to the pure drug.[11][12]

Visualization of Concepts

To aid in understanding, the following diagrams illustrate key concepts and workflows.

G A Poorly Soluble This compound B Preformulation Studies (Solubility, pKa, LogP, Solid State Characterization) A->B C Select Solubility Enhancement Strategy B->C D Amorphous Solid Dispersion C->D E Co-crystallization C->E F Cyclodextrin Complexation C->F G pH Modification C->G H Formulation Development & Characterization D->H E->H F->H G->H

Caption: Decision workflow for solubility enhancement.

G cluster_0 Amorphous Solid Dispersion A Drug (Crystalline) D Solution A->D B Polymer B->D C Solvent C->D E Solvent Evaporation D->E F Amorphous Solid Dispersion E->F G Increased Dissolution F->G

Caption: Mechanism of amorphous solid dispersion.

References

  • Hansen, N. T., Kouskoumvekaki, I., Jørgensen, F. S., Brunak, S., & Jónsdóttir, S. O. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling, 46(6), 2601–2609. [Link][18]

  • Bahr, M. N., Matamoros, S. V., & Campbell, G. A. (2023). A High Throughput Approach of Selecting Excipients for Solubility Enhancement of BCS Class II Active Pharmaceutical Ingredients for Oral Dosage Forms. Chemical Engineering Research and Design. [Link][19]

  • Jadhav, S. B., & Singhal, S. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate. [Link][6]

  • Shaikh, S., & Avachat, A. (2015). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Brazilian Journal of Pharmaceutical Sciences, 51(4), 843-853. [Link][4]

  • Nagy, Z. K., Balogh, A., Vajna, B., Farkas, A., Patyi, G., & Borbás, E. (2021). Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. Pharmaceutics, 13(5), 735. [Link][20]

  • Amorphous solid dispersions of bcs class ii drugs: a rational approach to solvent and polymer. (n.d.). SciSpace. [Link][7]

  • pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. (n.d.). CR Com. [Link][21]

  • Avdeef, A. (2012). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. [Link][17]

  • Method of preparation of mixed phase co-crystals with active agents. (n.d.). Google Patents. [22]

  • The Effects of pH on Solubility. (2019, January 2). Chemistry LibreTexts. [Link][23]

  • Mehta, S., Joseph, N. M., Feleke, F., & Palani, S. (2014). IMPROVING SOLUBILITY OF BCS CLASS II DRUGS USING SOLID DISPERSION: A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences, 3(6), 428-443. [Link][8]

  • Development and Characterization of Solid Dispersions for BCS-II Drug Using Cyclodextrins. (2022). International Journal of Research in Engineering and Science (IJRES). [Link][11]

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link][1]

  • Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. (2021). Pharmaceutics, 13(10), 1584. [Link][24]

  • Zhang, X., et al. (2025). Cocrystal Strategy for Modulating Solubility, Dissolution, and Biological Activity of Triflumezopyrim: Preparation, Characterization, and Theoretical Calculations. Crystal Growth & Design. [Link][9]

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. (2020). Polymers, 12(6), 1339. [Link][12]

  • Borkar, A., Bhopale, S., Deshmukh, N., Rathod, H., & Musale, S. (2022). AN OVERVIEW ON PREFORMULATION STUDIES. World Journal of Pharmacy and Pharmaceutical Sciences, 11(11), 1-15. [Link][25]

  • PREFORMULATION STUDIES: PHYSICOCHEMICAL CHARACTERIZATION OF NEW DRUG MOLECULES. (2015). Rama University. [Link][26]

  • Preformulation Studies An Overview. (2024). International Journal of Pharmaceutical Sciences Review and Research. [Link][27]

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (n.d.). Drug Development & Delivery. [Link][13]

  • Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. (2021). Pharmaceutics, 13(9), 1459. [Link][10]

  • A process for the preparation of a solid dispersion. (n.d.). Google Patents. [28]

  • Inclusion complex formation of cyclodextrin with its guest and their applications. (2017). OAText. [Link][29]

  • Barikah, K. Z. (2018). Traditional and Novel Methods for Cocrystal Formation: A Mini Review. Systematic Reviews in Pharmacy, 9(1), 79-82. [Link][30]

  • Different Methods Used In Solid Dispersion. (2018). IOSR Journal of Pharmacy. [Link][14]

  • Solid Dispersion Oral Thin Film Preparation Technology. (n.d.). CD Formulation. [Link][15]

  • Cyclodextrin Masterclass V How to make a cyclodextrin complex. (2025, May 8). YouTube. [Link][31]

  • An Efficient and Selective 7‑(Diethylamino)quinolin-2(1H)‑one-Chalcone Fluorescent Probe for Detecting Bisulfite in Wine Samples Using a Micellar Solution. (2023). ACS Omega, 8(29), 26035–26044. [Link][32]

  • Szejtli, J. (1994). Cyclodextrins in drug formulations: Part II. Pharmaceutical Technology Europe, 6(5), 16-22. [Link][33]

  • 1-[7-(Trifluoromethyl)quinolin-4-yl]-1H-indole-3-carboxylic acid. (n.d.). EPA. [Link][34]

  • Inclusion Complex of a Cationic Mono-Choline-β-Cyclodextrin Derivative with Resveratrol: Preparation, Characterization, and Wound-Healing Activity. (2023). Molecules, 28(14), 5369. [Link][35]

  • Fluorescent Probes Based on 7‑(Diethylamino)quinolin-2(1H)‑one Cucurbit[21]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. (2023). ACS Omega, 8(42), 39075–39084. [Link][36]

  • 7-Amino-4-hydroxy-4-trifluoromethyl-3,4-dihydroquinolin-2(1H)-one. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o389. [Link][37]

  • ANALYTICAL METHODS. (n.d.). ATSDR. [Link][38]

  • 7-(Trifluoromethyl)quinoline. (n.d.). PubChem. [Link][39]

  • 7-(Trifluoromethyl)quinolin-2-OL. (n.d.). PubChem. [Link][40]

  • Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. (2025). The Journal of Organic Chemistry. [Link][41]

  • GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in. (2010). Trade Science Inc. [Link]

  • Solubility of Flavonoids in Organic Solvents. (2014). ResearchGate. [Link][5]

Sources

Stability of trifluoromethoxy group in quinolinones under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with trifluoromethoxy-substituted quinolinones. This resource provides in-depth guidance on the stability of the trifluoromethoxy (-OCF₃) group under basic conditions, a critical consideration in synthetic route design, purification, and formulation development. Here, we address common challenges and frequently asked questions to ensure the integrity of your molecules throughout your experimental workflows.

Introduction: The Trifluoromethoxy Group - A Double-Edged Sword

The trifluoromethoxy group is a prized substituent in medicinal chemistry, valued for its ability to enhance metabolic stability, increase lipophilicity, and modulate electronic properties.[1][2] However, its unique electronic nature, characterized by a strong electron-withdrawing inductive effect, also dictates its reactivity and potential instability, particularly in the presence of strong bases.[3][4][5] This guide is designed to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: How stable is the trifluoromethoxy group on a quinolinone ring under basic conditions?

The stability of the trifluoromethoxy group on a quinolinone scaffold is highly dependent on the specific reaction conditions, including the nature and concentration of the base, the solvent system, temperature, and the position of the -OCF₃ group on the quinolinone ring. Generally, the trifluoromethoxy group is considered chemically stable towards many bases.[6] However, its stability can be compromised under harsh basic conditions, especially on an electron-deficient heterocyclic system like a quinolinone.

Q2: What are the potential degradation pathways for a trifluoromethoxy group on a quinolinone under basic conditions?

The primary degradation pathway is nucleophilic aromatic substitution (SNAr), where a nucleophile (such as a hydroxide or alkoxide ion) attacks the carbon atom bearing the trifluoromethoxy group, leading to its displacement. The electron-withdrawing nature of the quinolinone ring system can activate the aromatic core towards such nucleophilic attack.

Q3: Are there specific types of bases that are more likely to cause degradation?

Yes, strong, hard nucleophiles like hydroxide (e.g., NaOH, KOH) and alkoxides (e.g., NaOMe, NaOEt) in polar aprotic solvents at elevated temperatures are most likely to induce cleavage of the trifluoromethoxy group. Softer, non-nucleophilic bases such as carbonates (e.g., K₂CO₃, Cs₂CO₃) or hindered organic bases (e.g., DBU, DIPEA) are generally safer choices for reactions involving trifluoromethoxy-substituted quinolinones.

Q4: How does the position of the trifluoromethoxy group on the quinolinone ring affect its stability?

The position significantly influences stability. An -OCF₃ group at a position that is electronically activated for nucleophilic attack by the quinolinone ring system will be more susceptible to cleavage. For instance, positions ortho or para to the ring nitrogen or the carbonyl group, which are electron-deficient, are likely to be more reactive.

Q5: Can I use standard aqueous basic workups for reactions involving trifluoromethoxy quinolinones?

Caution is advised. While brief exposure to dilute aqueous bases at room temperature may be tolerated, prolonged exposure or the use of concentrated bases can lead to hydrolysis of the trifluoromethoxy group. It is recommended to use milder workup conditions, such as washing with saturated sodium bicarbonate solution, and to minimize the duration of contact with basic aqueous phases.

Troubleshooting Guide: Trifluoromethoxy Group Instability

This guide provides a structured approach to diagnosing and resolving common issues related to the instability of the trifluoromethoxy group on quinolinones during basic reactions.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of desired product and/or formation of a hydroxylated quinolinone byproduct. Cleavage of the trifluoromethoxy group by a strong nucleophilic base (e.g., NaOH, KOH, NaOMe).- Switch to a weaker, non-nucleophilic base: Consider using inorganic carbonates (K₂CO₃, Cs₂CO₃) or organic bases (DBU, DIPEA).- Lower the reaction temperature: Perform the reaction at the lowest effective temperature.- Reduce the reaction time: Monitor the reaction closely and quench it as soon as the starting material is consumed.
Inconsistent reaction outcomes or poor reproducibility. - Variability in base quality or concentration. - Presence of water in the reaction mixture. - Prolonged reaction times. - Use freshly prepared or high-purity bases. - Ensure anhydrous reaction conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon). - Optimize the reaction time through careful monitoring (e.g., TLC, LC-MS).
Degradation of the trifluoromethoxy group during purification. - Use of basic alumina for chromatography. - Exposure to basic conditions during aqueous workup. - Use silica gel for chromatographic purification. - If basic conditions are necessary for purification, consider using a milder system or neutralize the fractions immediately after collection. - For workups, use saturated NaHCO₃ or a buffered aqueous solution instead of strong bases.
Formation of unexpected side products. - Reaction of the trifluoromethoxy group with other nucleophiles present in the reaction mixture. - Complex degradation pathways initiated by base. - Thoroughly analyze the side products by LC-MS and NMR to understand the degradation pathway. - Protect other sensitive functional groups in the molecule if necessary. - Re-evaluate the overall synthetic strategy to avoid harsh basic conditions.

Experimental Protocols

Protocol 1: General Procedure for a Base-Mediated Reaction on a Trifluoromethoxy Quinolinone using a Mild Base
  • To a solution of the trifluoromethoxy-substituted quinolinone (1.0 eq) in a dry aprotic solvent (e.g., DMF, acetonitrile, or THF) under an inert atmosphere, add the mild base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Add the other reactant(s) to the mixture.

  • Stir the reaction at the desired temperature (starting from room temperature and gently heating if necessary) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizing the Degradation Pathway

The following diagram illustrates a plausible mechanism for the base-mediated cleavage of a trifluoromethoxy group on a quinolinone ring via a nucleophilic aromatic substitution (SNAr) pathway.

Caption: Plausible SNAr mechanism for the degradation of a trifluoromethoxy quinolinone.

Conclusion

The trifluoromethoxy group is a valuable tool in drug discovery, but its stability under basic conditions on a quinolinone scaffold requires careful consideration. By understanding the potential degradation pathways and employing the appropriate reaction and workup conditions, researchers can successfully utilize this important functional group in their synthetic endeavors. This guide provides a foundational understanding and practical solutions to common challenges. For further assistance, please do not hesitate to contact our technical support team.

References

  • Castagnetti, E., & Schlosser, M. (2002). The trifluoromethoxy group: a long-range electron-withdrawing substituent. Chemistry, 8(4), 799–804.
  • Kobayashi, Y., & Kumadaki, I. (1977). Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. Accounts of Chemical Research, 10(5), 197-204.
  • Zanardi, I., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5485.
  • Chemistry Stack Exchange. (2019). Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution. Retrieved from [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • ResearchGate. (n.d.). The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent. Retrieved from [Link]

  • Zhang, X., et al. (2016). The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Organic Chemistry Frontiers, 3(7), 857-861.
  • Togni, A., & Pöthig, A. (2010). Trends in the Torsional Potentials of Methoxy and Trifluoromethoxy Groups: An ab Initio and Density Functional Study on the Structure of para-Substituted Pyridines and Pyridinium Cations. The Journal of Physical Chemistry A, 114(45), 12262-12270.
  • Wang, F., et al. (2020). Selective C–H trifluoromethoxylation of (hetero)arenes as limiting reagent.
  • Matoušek, V., et al. (2021).
  • Freie Universität Berlin Refubium. (n.d.). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Retrieved from [Link]

  • Freie Universität Berlin Refubium. (n.d.). Synthesis and Investigation of Reagents for the Introduction of OCF3 and Other Fluorinated Groups. Retrieved from [Link]

  • Tlili, A., & Billard, T. (2015). Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration.
  • Begtrup, M., et al. (1997). Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. Journal of the Chemical Society, Perkin Transactions 2, (7), 1507-1512.
  • Gakh, A. A., & Shermolovich, Y. (2014). Trifluoromethylated Heterocycles. Current Topics in Medicinal Chemistry, 14(8), 937-965.
  • Gakh, A. A., & Shermolovich, Y. (2014). Trifluoromethylated heterocycles. Current topics in medicinal chemistry, 14(8), 937–965.

Sources

Validation & Comparative

A Comparative Guide to the NMR Spectral Analysis of 7-(Trifluoromethoxy)quinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinolinone Scaffold and the Rise of Fluorine in Medicinal Chemistry

The quinolin-2(1H)-one moiety is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic bioactive molecules.[1][2] Its structural versatility allows for chemical modifications that yield a wide spectrum of therapeutic properties, including anti-inflammatory, antimicrobial, and antiproliferative activities.[3][4] In modern drug discovery, the strategic incorporation of fluorine atoms or fluorine-containing groups has become a cornerstone of lead optimization. The trifluoromethoxy (-OCF₃) group, in particular, is of great interest. It is a strong electron-withdrawing group and is highly lipophilic, often enhancing metabolic stability, binding affinity, and bioavailability of drug candidates.

However, the introduction of the -OCF₃ group profoundly alters the electronic environment of the parent molecule, creating unique challenges and opportunities for structural characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such complex molecules, providing atomic-level insights into connectivity and conformation.[5][6] This guide provides an in-depth analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra of 7-(Trifluoromethoxy)quinolin-2(1H)-one, comparing its spectral data with the unsubstituted parent compound, quinolin-2(1H)-one, to illuminate the powerful diagnostic effects of the trifluoromethoxy substituent.

Molecular Structure and Numbering Scheme

A clear and consistent numbering system is paramount for accurate spectral assignment. The following diagram illustrates the standard numbering for the this compound scaffold, which will be referenced throughout this guide.

Caption: Molecular structure and numbering of this compound.

¹H NMR Spectral Analysis: Unveiling Electronic Effects

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. The introduction of the strongly electron-withdrawing -OCF₃ group at the C7 position significantly influences the chemical shifts of the aromatic protons compared to the parent quinolin-2(1H)-one.

Comparative ¹H NMR Data

ProtonQuinolin-2(1H)-one δ (ppm)[7]7-(OCF₃)quinolin-2(1H)-one δ (ppm) (Predicted)Multiplicity & Coupling (J in Hz) (Predicted)Rationale for Chemical Shift Change
N1-H~11.87~12.10br sMinor deshielding due to overall electron withdrawal from the ring system.
H3~6.52~6.65d, J ≈ 9.6Part of the α,β-unsaturated system; less affected by the C7 substituent.
H4~7.89~8.05d, J ≈ 9.6Experiences deshielding through the conjugated system.
H5~7.63~7.80d, J ≈ 8.5Significant deshielding due to proximity to the electron-withdrawing C7-substituent.
H6~7.15~7.45dd, J ≈ 8.5, 2.0Deshielded by the inductive effect of the adjacent -OCF₃ group.
H8~7.34~7.50d, J ≈ 2.0Experiences deshielding; appears as a doublet due to meta-coupling with H6.

Expert Insights:

The most dramatic effects are observed on the protons of the carbocyclic ring (H5, H6, and H8). The -OCF₃ group exerts a powerful through-space and inductive electron-withdrawing effect, deshielding these nearby protons and shifting their resonances downfield. H8, which is ortho to the substituent, would typically be expected to show the largest downfield shift. However, in this fused ring system, the peri-interaction with the N1-H and the overall electronic structure results in a more complex pattern. The signal for H8 is predicted to be a narrow doublet (or broad singlet) due to a small meta-coupling (⁴J) to H6. The H6 proton will appear as a doublet of doublets, coupling to both H5 (ortho-coupling, ³J ≈ 8.5 Hz) and H8 (meta-coupling, ⁴J ≈ 2.0 Hz). These distinct splitting patterns are crucial for unambiguous assignment, often confirmed with 2D NMR experiments like COSY.[8]

¹³C NMR Spectral Analysis: A Deeper Look at the Carbon Skeleton

While ¹H NMR reveals the proton environments, ¹³C NMR spectroscopy provides direct information about the carbon framework.[5] The trifluoromethoxy group's influence is even more pronounced in the ¹³C spectrum.

Comparative ¹³C NMR Data

CarbonQuinolin-2(1H)-one δ (ppm)[7]7-(OCF₃)quinolin-2(1H)-one δ (ppm) (Predicted)Coupling to ¹⁹F (Predicted)Rationale for Spectral Change
C2~162.5~162.0-Carbonyl carbon, relatively unaffected by the remote C7 substituent.
C3~122.1~122.5-Minimal effect from the C7 substituent.
C4~139.3~140.5-Downfield shift due to electron withdrawal through the π-system.
C4a~119.7~121.0-Bridgehead carbon, influenced by the overall electron-poor nature of the ring.
C5~128.3~129.5-Deshielded due to proximity to the electron-withdrawing group.
C6~122.3~118.0q, J ≈ 2-4 HzUpfield shift due to resonance effects, but shows C-F coupling.
C7~130.9~148.5q, J ≈ 2-4 HzDirectly attached to the electronegative group, significantly deshielded.
C8~115.7~110.0q, J ≈ 2-4 HzUpfield shift due to resonance effects, shows C-F coupling.
C8a~140.9~141.5-Bridgehead carbon, minor deshielding.
-OCF₃N/A~120.5q, ¹JCF ≈ 257 HzCharacteristic quartet with a large one-bond C-F coupling constant.

Expert Insights:

The carbon directly attached to the trifluoromethoxy group, C7, experiences a substantial downfield shift due to the strong inductive effect of the oxygen and fluorine atoms. Conversely, the ortho (C6, C8) and para (C4a) positions can experience a slight shielding (upfield shift) due to the resonance-donating effect of the oxygen lone pairs, though this is often counteracted by the strong inductive withdrawal. The most telling signal is that of the -OCF₃ carbon itself, which appears as a quartet due to coupling with the three fluorine atoms (¹JCF). The magnitude of this one-bond coupling constant is typically very large (~250-260 Hz), making it an unmistakable diagnostic peak. Furthermore, smaller two- and three-bond couplings (²JCF, ³JCF) can often be observed on the aromatic carbons (C6, C7, C8), providing further confirmation of the structure.[9]

¹⁹F NMR Spectral Analysis: The Definitive Signature

For fluorinated compounds, ¹⁹F NMR is an exceptionally powerful and sensitive technique.[10] The fluorine nucleus (¹⁹F) has 100% natural abundance and a high gyromagnetic ratio, resulting in strong signals and a wide chemical shift range that is highly sensitive to the local electronic environment.[11]

¹⁹F NMR Data (Predicted)

Groupδ (ppm) vs. CFCl₃ (Predicted)MultiplicityRationale
C7-OCF₃~ -58 to -60SingletThe trifluoromethoxy group typically appears in this region. In a proton-decoupled spectrum, it will be a singlet as there are no other fluorine atoms to couple with.

Expert Insights:

The chemical shift of a trifluoromethyl group is highly diagnostic of its attachment point (e.g., to an oxygen, carbon, or sulfur).[12] For an -OCF₃ group attached to an aromatic ring, the chemical shift is expected in the range of -58 to -60 ppm relative to CFCl₃.[13] Unlike ¹H or ¹³C NMR, where spectral overlap can be a challenge, the ¹⁹F NMR spectrum is often very clean, with the -OCF₃ signal appearing as a sharp singlet in a region devoid of other signals. This makes ¹⁹F NMR an excellent tool for purity assessment and for studying interactions, as the fluorine chemical shift is exquisitely sensitive to changes in its environment, such as solvent, binding events, or conformational changes.[14][15]

Experimental Protocols & Workflow

Achieving high-quality, reproducible NMR data requires meticulous attention to experimental setup and execution. The protocols described below represent a self-validating system for the comprehensive analysis of this compound.

Workflow for NMR Spectral Elucidation

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Data Acquisition cluster_2 Phase 3: Data Processing & Analysis prep 1. Sample Weighing & Dissolution (~5-10 mg in 0.6 mL DMSO-d6) ref 2. Add Internal Standard (e.g., TMS) prep->ref tube 3. Transfer to NMR Tube & Mix Thoroughly ref->tube acq_1d 4. Acquire 1D Spectra (¹H, ¹³C{¹H}, ¹⁹F{¹H}) tube->acq_1d acq_2d 5. Acquire 2D Spectra (COSY, HSQC) acq_1d->acq_2d proc 6. Fourier Transform & Phase Correction acq_2d->proc calib 7. Chemical Shift Calibration (¹H/¹³C to TMS, ¹⁹F to external std.) proc->calib assign 8. Peak Picking & Integration Assign Signals using 1D/2D Data calib->assign report 9. Final Structure Confirmation & Data Reporting assign->report

Caption: Standardized workflow for the acquisition and analysis of NMR data.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆).

    • Causality: DMSO-d₆ is chosen for its excellent solvating power for polar heterocyclic compounds and its high boiling point, which minimizes evaporation. The N-H proton is readily observable in DMSO-d₆.

    • Add an internal standard, typically tetramethylsilane (TMS), for ¹H and ¹³C chemical shift referencing (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition (400 MHz Spectrometer):

    • Tune and shim the probe for the sample.

    • Acquire a standard 1D proton spectrum with a 90° pulse angle.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range (e.g., -1 to 13 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum (¹³C{¹H}).

    • Causality: Proton decoupling simplifies the spectrum to singlets for each unique carbon, increasing sensitivity and easing interpretation.

    • A larger number of scans is required due to the low natural abundance of ¹³C (e.g., 1024 or more).

    • Set the spectral width to cover the full range of organic carbons (e.g., 0 to 200 ppm).

  • ¹⁹F NMR Acquisition:

    • Switch the probe to the ¹⁹F channel.

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • Causality: While ¹H-¹⁹F couplings can be informative, a decoupled spectrum is often acquired first for simplicity and sensitivity.

    • Referencing can be done relative to an external standard (e.g., CFCl₃ in a capillary) or by using the spectrometer's internal reference frequency. The chemical shift should be reported relative to CFCl₃ at 0.00 ppm.[12]

  • 2D NMR Acquisition (for Unambiguous Assignment):

    • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, revealing ³J(H,H) and other correlations. It is essential for tracing the connectivity of the aromatic protons (e.g., confirming the H5-H6 coupling).

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It is the most reliable method for assigning the protonated carbons in the ¹³C spectrum.[6]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Carefully phase correct all spectra to obtain pure absorption lineshapes.

    • Apply a baseline correction to ensure accurate peak integration.

    • Calibrate the spectra using the TMS signal (¹H and ¹³C) or the reference for ¹⁹F.

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons for each signal.

Conclusion

The NMR spectral analysis of this compound serves as an excellent case study in modern structural elucidation. The presence of the -OCF₃ group provides a set of powerful and distinct spectral handles across ¹H, ¹³C, and particularly ¹⁹F NMR spectroscopy. By comparing the data to the simpler, unsubstituted quinolin-2(1H)-one, we can clearly delineate the significant electronic effects of this medicinally important functional group. The downfield shifts in the ¹H spectrum, the characteristic quartet of the -OCF₃ carbon in the ¹³C spectrum, and the sharp, sensitive singlet in the ¹⁹F spectrum collectively provide an unambiguous structural fingerprint. This comprehensive approach, combining 1D and 2D NMR techniques, is fundamental in drug discovery and development for validating molecular structures and ensuring the identity and purity of novel chemical entities.[8][16]

References

  • Kumar, A., et al. (2021). Efficient visible light mediated synthesis of Quinolin-2(1H)- ones from Quinoline N-oxides. Provided by Google Search.
  • NMR Solutions. (2025). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. Provided by Google Search.
  • Creative Biostructure. NMR Applications in Drug Screening. Provided by Google Search.
  • Mercier, K. A., & Powers, R. (2021). NMR as a “Gold Standard” Method in Drug Design and Discovery. PMC.[Link]

  • Ilin, S., et al. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. PMC.[Link]

  • Pharmaffiliates. (2025). Unlocking Molecular Secrets: The Power of Advanced NMR in Structural Elucidation & Complex Impurity Mapping. Provided by Google Search.
  • Gerig, J. T. Fluorine NMR. Encyclopedia of Magnetic Resonance.[Link]

  • Reyes-Márquez, J., et al. (2022). Quinolin-2(1H)-one-Based Push–Pull Fluorophores: Tuning Emission from Positive to Inverted Solvatochromism. PMC.[Link]

  • Manglik lab @ UCSF. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19 F NMR studies of proteins. Provided by Google Search.
  • Wang, F., et al. (2016). Synthesis of trifluoromethylated 3,4-dihydroquinolin-2(1H)-ones via a photo. Provided by Google Search.
  • Foroozandeh, M., et al. (2019). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC.[Link]

  • University of Bristol. Multinuclear NMR Spectroscopy. Provided by Google Search.
  • Sigma-Aldrich. 19F NMR Reference Standards. Provided by Google Search.
  • Reddy, T. S., et al. (2023). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. PMC.[Link]

  • ResearchGate. (2023). Natural products and bioactive drugs containing a quinolin-2 (1H)-one moiety. Provided by Google Search.
  • Lu, H., et al. (2021). The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). PubMed.[Link]

  • Al-Warhi, T., et al. (2022). 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. Provided by Google Search.
  • BenchChem. (2025). Quinolin-2-one Derivatives: A Comprehensive Review for Drug Discovery. Provided by Google Search.

Sources

Comparative Guide: 7-Trifluoromethoxy vs. 7-Methoxy Quinolinones in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Effect" in Quinolinone Scaffolds

In medicinal chemistry, the transition from a methoxy (


)  to a trifluoromethoxy (

)
group is rarely a simple bioisosteric swap; it is a strategic maneuver to alter the physicochemical landscape of a lead compound.[1][2]

While 7-methoxy quinolinones are privileged structures in kinase inhibition and antimalarial therapies, they often suffer from rapid metabolic clearance via O-demethylation and limited blood-brain barrier (BBB) permeability. The 7-trifluoromethoxy analogue addresses these liabilities by leveraging the unique "phantom atom" properties of fluorine—increasing lipophilicity and metabolic stability without significantly altering the steric bulk.

This guide provides a technical comparison of these two moieties at the 7-position of the 2-quinolinone (carbostyril) scaffold, supported by experimental protocols and mechanistic insights.

Physicochemical & Electronic Comparison

The biological divergence between these two analogues stems from fundamental electronic and steric differences.

Feature7-Methoxy (

)
7-Trifluoromethoxy (

)
Impact on Bioactivity
Electronic Effect (

)
Donating (

)
Withdrawing (

)

lowers the pKa of the quinolinone NH, potentially strengthening H-bond donor capability.
Lipophilicity (

value)

(Hydrophilic)

(Highly Lipophilic)

increases

by ~1.0 unit, drastically improving membrane permeability and BBB penetration.
Conformation Coplanar (Resonance)Orthogonal (Twisted)

twists out of plane (~90°) due to anomeric effects, creating a unique 3D shape vector.
Metabolic Liability High (CYP450 O-dealkylation)Low (Metabolically Blocked)

prevents formation of the phenolic metabolite, extending half-life (

).
Visualization: Physicochemical Impact Vector

The following diagram illustrates the multidimensional shift when substituting


 with 

.

G cluster_0 7-Methoxy Quinolinone cluster_1 7-Trifluoromethoxy Quinolinone OCH3 7-OCH3 Group Prop1 High e- Density (Ring Activation) OCH3->Prop1 Prop2 Metabolic Soft Spot (CYP2D6 Substrate) OCH3->Prop2 Prop3 Planar Conformation OCH3->Prop3 OCF3 7-OCF3 Group OCH3->OCF3 Substitution Effect Prop4 Low e- Density (Ring Deactivation) OCF3->Prop4 Prop5 Metabolic Shield (Blocked Oxidation) OCF3->Prop5 Prop6 Orthogonal Twist (Unique 3D Vector) OCF3->Prop6

Caption: Mechanistic shift upon substitution. Note the inversion from electron donation to withdrawal and the gain in metabolic stability.

Bioactivity Case Studies

Case A: Antimalarial Activity (Endochin-like Quinolones)[3]
  • 7-Methoxy: Historically, the 7-methoxy group (as seen in Endochin) was believed to be critical for binding to the cytochrome

    
     complex of P. falciparum. It provides electron density to the ring, facilitating 
    
    
    
    -stacking interactions within the
    
    
    site.
  • 7-Trifluoromethoxy: Recent SAR studies demonstrate that replacing the 7-methoxy with 7-trifluoromethoxy maintains potency against wild-type strains but significantly improves activity against drug-resistant strains.

    • Mechanism: The increased lipophilicity allows the inhibitor to accumulate at higher concentrations within the parasite's lipid-rich membranes, where the target enzyme resides.

    • Data: In murine malaria models, 7-

      
       analogues often show a 2-3x increase in oral efficacy (
      
      
      
      ) due to reduced first-pass metabolism.
Case B: Anticancer (Kinase Inhibition)[4]
  • 7-Methoxy: Common in EGFR and VEGFR inhibitors. The oxygen atom acts as a weak hydrogen bond acceptor. However, rapid clearance limits the duration of target occupancy.

  • 7-Trifluoromethoxy:

    • Potency: While intrinsic

      
       against the kinase may drop slightly (due to loss of H-bond acceptance), cellular potency (
      
      
      
      ) often improves. The
      
      
      group penetrates the hydrophobic pocket adjacent to the ATP-binding site more effectively.
    • ADME: The primary advantage is pharmacokinetic. The half-life extension allows for lower dosing frequency, reducing off-target toxicity associated with high

      
       peaks.
      

Experimental Protocols

Protocol 1: Comparative Synthesis

Synthesizing the


 analogue is more challenging than the 

variant. The

group is best introduced early via a pre-functionalized aniline building block, as late-stage trifluoromethoxylation is chemically difficult.

Method A: 7-Methoxy Quinolinone (Standard Knorr Synthesis)

  • Reactants: 3-Methoxyaniline + Ethyl acetoacetate.

  • Conditions: Heat at 110°C (formation of anilide), then cyclize in concentrated

    
     at 90°C.
    
  • Outcome: Mixture of 5-methoxy and 7-methoxy isomers (separable by recrystallization from EtOH).

Method B: 7-Trifluoromethoxy Quinolinone (Modified) Note: The electron-withdrawing nature of


 deactivates the ring, making the electrophilic cyclization slower and requiring higher temperatures.
  • Reactants: 3-(Trifluoromethoxy)aniline + Ethyl acetoacetate.

  • Step 1 (Condensation): Reflux in toluene with a Dean-Stark trap (catalytic p-TsOH) to form the crotonate.

  • Step 2 (Cyclization): Flash vacuum thermolysis or heating in Diphenyl ether at 250°C. Acid-mediated cyclization (Polyphosphoric acid, 140°C) is preferred to overcome the deactivated ring.

  • Purification: The 7-isomer is less polar. Purify via silica gel chromatography (Hexane/EtOAc gradient).

Protocol 2: Metabolic Stability Assay (Microsomal Stability)

This assay validates the "Metabolic Shield" hypothesis.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH regenerating system.

  • Test Compounds: 7-methoxy quinolinone vs. 7-trifluoromethoxy quinolinone (

    
     final conc).
    

Workflow:

  • Incubation: Mix compound with HLM in phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Add NADPH to start the reaction.

  • Sampling: Aliquot at

    
     min.
    
  • Quenching: Add ice-cold Acetonitrile (containing internal standard). Centrifuge.

  • Analysis: LC-MS/MS monitoring parent ion depletion.

Expected Results:

  • 7-Methoxy: Rapid decay (

    
     min). Major metabolite: 7-hydroxy quinolinone (
    
    
    
    peak).
  • 7-Trifluoromethoxy: High stability (

    
     min). No O-dealkylation observed.
    

Visualizing the Logic: Decision Pathway

The following diagram guides the decision-making process for selecting between these two groups during Lead Optimization.

DecisionTree cluster_rationale Key Rationale Start Lead Optimization: Select 7-Position Substituent Q1 Is the target site highly polar / solvent exposed? Start->Q1 BranchMethoxy YES: Choose 7-OCH3 Q1->BranchMethoxy Yes BranchOCF3 NO: Hydrophobic Pocket Q1->BranchOCF3 No ResultMethoxy Use 7-OCH3 (Accept High Clearance) BranchMethoxy->ResultMethoxy Q2 Is Metabolic Clearance (Cl_int) a limiting factor? BranchOCF3->Q2 Q2->ResultMethoxy No ResultOCF3 Use 7-OCF3 (Block Metabolism) Q2->ResultOCF3 Yes (Critical) Note2 OCH3 offers H-bond acceptor capability ResultMethoxy->Note2 Note1 OCF3 improves lipophilicity and CNS penetration ResultOCF3->Note1

Caption: Strategic decision tree for 7-position substitution based on target environment and DMPK needs.

Summary Data Table

Parameter7-Methoxy Quinolinone7-Trifluoromethoxy Quinolinone
Molecular Weight Base + 30 DaBase + 84 Da
ClogP (Est.) 1.5 - 2.02.5 - 3.0
H-Bond Acceptors 2 (Carbonyl + Methoxy)1 (Carbonyl only - OCF3 is poor acceptor)
Metabolic Route O-Demethylation (Major)Aromatic Hydroxylation (Minor/Slow)
Solubility ModerateLow (Requires formulation aid)
Primary Utility Potency optimization (H-bonding)PK optimization (Stability/CNS)

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Molecules. (2025). Link

  • A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. BenchChem. (2025).[1] Link

  • Role of Trifluoromethyl Substitution in Design of Antimalarial Quinolones. Journal of Computer-Aided Molecular Design. (2019). Link

  • The trifluoromethoxy group: a long-range electron-withdrawing substituent. Chemistry - A European Journal. (2002). Link

  • Synthesis and biological activity of 7-phenyl-6,9-dihydro-3H-pyrrolo[3,2-f]quinolin-9-ones. Journal of Medicinal Chemistry. (2006). Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.